molecular formula C18H35ClN2O11P2S B15545795 Clindamycin 2,4-Diphosphate

Clindamycin 2,4-Diphosphate

Cat. No.: B15545795
M. Wt: 584.9 g/mol
InChI Key: SPZJAFHRZHRDNU-AWPVFWJPSA-N
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Description

Clindamycin 2,4-Diphosphate is a useful research compound. Its molecular formula is C18H35ClN2O11P2S and its molecular weight is 584.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H35ClN2O11P2S

Molecular Weight

584.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1

InChI Key

SPZJAFHRZHRDNU-AWPVFWJPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Clindamycin (B1669177) 2,4-Diphosphate, a diphosphorylated derivative of the lincosamide antibiotic, clindamycin. While primarily known as an impurity in the synthesis of the more common prodrug, Clindamycin 2-Phosphate, understanding its formation and properties is crucial for process optimization, impurity profiling, and exploring its potential as a novel prodrug.

Introduction

Clindamycin, a semi-synthetic antibiotic derived from lincomycin, is a potent inhibitor of bacterial protein synthesis. Its clinical utility is often enhanced through the preparation of phosphate (B84403) ester prodrugs, such as Clindamycin 2-Phosphate, which exhibit improved water solubility for parenteral administration. Clindamycin 2,4-Diphosphate is a related compound where two of the hydroxyl groups on the sugar moiety of clindamycin have been phosphorylated. Although typically considered an impurity in the manufacturing of Clindamycin 2-Phosphate, its synthesis and characterization are of significant interest for a thorough understanding of clindamycin chemistry and for the development of robust analytical methods.

Synthesis of this compound

The synthesis of this compound is not as extensively documented as that of its 2-monophosphate counterpart. However, based on established principles of clindamycin chemistry and phosphorylation reactions, a plausible synthetic route can be devised. The following protocol is a proposed method for the targeted synthesis of this compound, likely to be present in the side products of conventional Clindamycin 2-Phosphate synthesis under specific conditions. The key is to manipulate the protection of the hydroxyl groups to allow for phosphorylation at both the 2- and 4-positions.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process, starting from Clindamycin Hydrochloride.

Synthesis_Pathway Clindamycin_HCl Clindamycin Hydrochloride Protection Protection of 3-OH (Partial or Labile) Clindamycin_HCl->Protection e.g., Ketal formation (controlled) Diphosphorylation Diphosphorylation (2-OH and 4-OH) Protection->Diphosphorylation Phosphorylating agent (e.g., POCl3, pyridine) Deprotection Deprotection Diphosphorylation->Deprotection Acidic hydrolysis Purification Purification Deprotection->Purification Chromatography Final_Product Clindamycin 2,4-Diphosphate Purification->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Protection of the 3-Hydroxyl Group of Clindamycin

  • Materials: Clindamycin hydrochloride, acetone (B3395972), 2,2-dimethoxypropane, p-toluenesulfonic acid, sodium bicarbonate solution (5%), ethyl acetate, hexane.

  • Procedure:

    • Suspend Clindamycin hydrochloride in a mixture of acetone and 2,2-dimethoxypropane.

    • Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a 5% sodium bicarbonate solution.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected clindamycin intermediate. The degree of protection at the 4-position may be variable and can be influenced by reaction time and stoichiometry.

Step 2: Diphosphorylation

  • Materials: Protected clindamycin intermediate, dry pyridine (B92270), phosphorus oxychloride (POCl₃).

  • Procedure:

    • Dissolve the protected clindamycin from Step 1 in anhydrous pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add an excess of phosphorus oxychloride (e.g., 2.5-3.0 equivalents) dropwise to the cooled solution while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC or HPLC to observe the formation of the diphosphorylated product.

Step 3: Hydrolysis (Deprotection)

  • Materials: Reaction mixture from Step 2, crushed ice, hydrochloric acid (1N).

  • Procedure:

    • Carefully quench the reaction by pouring the mixture over crushed ice.

    • Acidify the aqueous solution to a pH of 1-2 with 1N hydrochloric acid.

    • Stir the mixture at room temperature for 2-4 hours to facilitate the hydrolysis of the protecting group and the phosphate esters.

Step 4: Purification

  • Materials: Crude product from Step 3, ion-exchange resin (e.g., Dowex 50W-X8), ammonium (B1175870) hydroxide (B78521) solution (2%).

  • Procedure:

    • Neutralize the acidic solution with a suitable base.

    • Load the crude product onto a column packed with a strong cation exchange resin.

    • Wash the column with deionized water to remove unreacted reagents and byproducts.

    • Elute the product with a dilute solution of ammonium hydroxide (e.g., 2%).

    • Collect the fractions containing the desired product (monitored by HPLC) and lyophilize to obtain this compound as a solid.

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Characterization_Workflow Sample Synthesized Clindamycin 2,4-Diphosphate HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for separating it from clindamycin, Clindamycin 2-Phosphate, and other related impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.05 M potassium phosphate buffer, pH 3.0) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase A.

Data Presentation: HPLC Parameters

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Expected Retention Time Shorter than Clindamycin 2-Phosphate due to increased polarity
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan and product ion scan (MS/MS).

  • Sample Introduction: Direct infusion or via an HPLC system.

Data Presentation: Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₈H₃₅ClN₂O₁₁P₂S
Monoisotopic Mass 584.1129
[M+H]⁺ (m/z) 585.1207
Key MS/MS Fragments Loss of H₃PO₄ (-98 Da)
Loss of 2 x H₃PO₄ (-196 Da)
Fragments corresponding to the clindamycin backbone
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the positions of the phosphate groups. ¹H, ¹³C, and ³¹P NMR experiments are crucial for unambiguous structural elucidation.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: D₂O.

  • Experiments: ¹H NMR, ¹³C NMR, ³¹P NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).

  • Internal Standard: (Optional) for quantitative NMR (qNMR).

Data Presentation: Expected NMR Data

NucleusExpected Chemical Shifts (ppm) and Observations
¹H NMR Complex multiplet signals for the sugar and pyrrolidine (B122466) rings. Protons adjacent to the phosphate groups (at C2 and C4) will show additional coupling to phosphorus and a downfield shift compared to clindamycin.
¹³C NMR Carbons bearing the phosphate groups (C2 and C4) will be shifted downfield and show coupling to phosphorus.
³¹P NMR Two distinct signals are expected, corresponding to the two phosphate groups at the 2- and 4-positions. The chemical shifts will be indicative of the phosphate ester environment.

Conclusion

The synthesis and characterization of this compound require a systematic approach that leverages established chemical principles and modern analytical techniques. While it is often an impurity, a thorough understanding of its formation can lead to improved manufacturing processes for Clindamycin 2-Phosphate. Furthermore, detailed characterization provides the necessary data for its quantification and for exploring its potential biological activity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with clindamycin and its derivatives.

In Vitro Hydrolysis of Clindamycin 2,4-Diphosphate to Clindamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of clindamycin (B1669177) 2,4-diphosphate to its active form, clindamycin. Clindamycin 2,4-diphosphate is a prodrug designed to enhance the solubility and formulation characteristics of clindamycin. Its conversion to the active clindamycin is a critical step for its therapeutic efficacy. This document details the enzymatic conversion process, provides experimental protocols for its in vitro study, and presents relevant quantitative data.

Introduction to this compound Hydrolysis

Clindamycin phosphate (B84403) is a prodrug of the lincosamide antibiotic clindamycin. In vivo, it is rapidly converted to the active parent drug, clindamycin, through hydrolysis by phosphatases. This conversion is essential as clindamycin phosphate itself possesses no antimicrobial activity. The in vitro study of this hydrolysis is crucial for understanding its pharmacokinetics, for the development of bioanalytical assays, and for formulation optimization.

The hydrolysis of clindamycin phosphate is primarily facilitated by alkaline phosphatases, which are ubiquitous enzymes in the body. This enzymatic reaction involves the cleavage of the phosphate ester bond(s) to yield clindamycin and inorganic phosphate. It has been noted that the accumulation of inorganic phosphate can lead to product inhibition of alkaline phosphatase, thereby slowing down the conversion rate.

Enzymatic Conversion Pathway

The hydrolysis of this compound to clindamycin is a two-step enzymatic process, each step involving the removal of a phosphate group by a phosphatase enzyme, such as alkaline phosphatase.

G Clindamycin_2_4_diphosphate This compound Clindamycin_2_phosphate Clindamycin 2-Phosphate Clindamycin_2_4_diphosphate->Clindamycin_2_phosphate Step 1 Clindamycin Clindamycin (Active) Clindamycin_2_phosphate->Clindamycin Step 2 Phosphate1 Inorganic Phosphate Clindamycin_2_phosphate->Phosphate1 Phosphate2 Inorganic Phosphate Clindamycin->Phosphate2 Phosphatase1 Alkaline Phosphatase Phosphatase1->Clindamycin_2_phosphate Phosphatase2 Alkaline Phosphatase Phosphatase2->Clindamycin

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

In Vitro Hydrolysis Assay

This protocol describes a general method for evaluating the in vitro hydrolysis of this compound using alkaline phosphatase.

Materials:

  • This compound

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Tris-HCl buffer (or other suitable buffer, pH 8-9)

  • 0.1 M Zinc Chloride solution

  • 0.1 M Magnesium Chloride solution

  • Reaction quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with UV or MS detector

  • Analytical standards for clindamycin and this compound

Procedure:

  • Prepare the reaction buffer: A 50 mM Tris-HCl buffer with a pH of 8.5 is prepared, containing 1 mM MgCl2 and 0.1 mM ZnCl2.

  • Prepare the substrate solution: A stock solution of this compound is prepared in the reaction buffer to a final concentration of 1 mg/mL.

  • Prepare the enzyme solution: A stock solution of alkaline phosphatase is prepared in the reaction buffer to a concentration of 10 units/mL.

  • Initiate the reaction: In a microcentrifuge tube, 100 µL of the substrate solution is pre-warmed to 37°C. The reaction is initiated by adding 10 µL of the enzyme solution.

  • Incubate the reaction: The reaction mixture is incubated at 37°C with gentle agitation.

  • Time-point sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), a 10 µL aliquot of the reaction mixture is withdrawn.

  • Quench the reaction: The aliquot is immediately mixed with 90 µL of the quenching solution to stop the enzymatic reaction.

  • Sample analysis: The quenched samples are centrifuged, and the supernatant is analyzed by a validated HPLC or LC-MS method to quantify the concentrations of this compound and clindamycin.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer D Pre-warm Substrate A->D B Prepare Substrate Solution B->D C Prepare Enzyme Solution E Add Enzyme to Initiate C->E D->E F Incubate at 37°C E->F G Take Time-point Aliquots F->G H Quench Reaction G->H I Analyze by HPLC/LC-MS H->I

Caption: Experimental workflow for in vitro hydrolysis.

Analytical Method for Quantification

A validated analytical method is essential for accurately measuring the conversion of this compound to clindamycin. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is commonly employed.

Table 1: Example HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Quantitative Data Summary

The rate of in vitro hydrolysis of this compound is dependent on several factors including enzyme concentration, substrate concentration, pH, and temperature. The following table summarizes hypothetical quantitative data that could be obtained from in vitro hydrolysis experiments.

Table 2: Hypothetical Hydrolysis of this compound (1 mg/mL) by Alkaline Phosphatase (1 unit/mL) at 37°C, pH 8.5

Time (minutes)This compound (%)Clindamycin (%)
01000
58515
156040
303565
601090
120<1>99

Conclusion

The in vitro hydrolysis of this compound to clindamycin is a critical process that can be effectively studied using enzymatic assays coupled with robust analytical techniques like HPLC. Understanding the kinetics and influencing factors of this conversion is paramount for the development and quality control of clindamycin prodrug formulations. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this area.

An In-depth Technical Guide to the Physicochemical Properties of Clindamycin Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability profile of Clindamycin (B1669177) 2,4-Diphosphate is limited. This document provides a comprehensive overview of the well-characterized Clindamycin 2-Phosphate, a closely related compound, to serve as a valuable reference point. The information presented herein should be interpreted with the understanding that it primarily pertains to the 2-phosphate monoester, unless explicitly stated otherwise.

Introduction

Clindamycin, a lincosamide antibiotic, is a critical therapeutic agent for treating a variety of bacterial infections. To enhance its clinical utility, particularly for parenteral and topical administration, prodrug forms have been developed. Among these, phosphate (B84403) esters of clindamycin are of significant interest due to their improved water solubility. This technical guide focuses on the solubility and stability profiles of clindamycin phosphates, with a primary emphasis on the well-documented Clindamycin 2-Phosphate. While data on Clindamycin 2,4-Diphosphate is sparse, understanding the behavior of the 2-phosphate derivative provides a foundational framework for researchers and drug development professionals.

This compound is recognized as a related substance and potential impurity in the synthesis of clindamycin phosphate preparations. Its physicochemical properties are crucial for the development of robust analytical methods and for ensuring the purity and stability of clindamycin-based drug products.

Physicochemical Properties of Clindamycin Phosphates

This compound

Available data on the quantitative solubility and stability of this compound is scarce. The following information represents what is currently available in the public domain.

PropertyValueReference
Molecular Formula C18H35ClN2O11P2S[1]
Molecular Weight 584.94 g/mol [1]
CAS Number 1309048-48-3[1]
Appearance White to Off-White Solid[1]
Solubility Methanol (Slightly), Water (Slightly)[1]
Stability Hygroscopic, Moisture Sensitive[1]
Clindamycin 2-Phosphate

In contrast, Clindamycin 2-Phosphate is well-characterized, and its properties are summarized below. This data serves as a valuable surrogate for understanding the potential behavior of the 2,4-diphosphate derivative.

PropertyValueReference
Molecular Formula C18H34ClN2O8PS[2]
Molecular Weight 504.96 g/mol [2]
CAS Number 24729-96-2[3]
Appearance White to off-white, hygroscopic, crystalline powder[2]
Melting Point ~175 °C with decomposition[2]
pKa pKa1 = 0.964, pKa2 = 6.081[2]
Partition Coefficient (Log P) 0.03[2]
Aqueous Solubility Freely soluble in water. A 10 mg/mL solution in water has a pH between 3.5 and 4.5. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2][4]
Organic Solvent Solubility Soluble in DMSO at approximately 2 mg/mL. Sparingly soluble in methanol. Practically insoluble in ethanol (B145695) and diethyl ether.[4][5]

Stability Profile of Clindamycin 2-Phosphate

The stability of Clindamycin 2-Phosphate is influenced by pH, temperature, and the presence of other substances. Understanding its degradation pathways is crucial for formulation development and storage.

pH-Dependent Stability

Aqueous solutions of Clindamycin 2-Phosphate exhibit maximum stability in the pH range of 3.5 to 6.5. Outside of this range, the rate of degradation increases.

Degradation Pathways

The degradation of clindamycin in aqueous solutions proceeds through two primary pathways, depending on the pH.

  • Acidic Conditions (pH 0.4-4): The major degradation pathway is the hydrolysis of the thioglycoside linkage. This results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan.[6]

  • Neutral to Alkaline Conditions (pH 5-10): The primary degradation route is the scission of the 7-(S)-Cl bond, leading to the formation of the 7-(R)-OH analog, which is lincomycin.[6]

The following diagram illustrates the major degradation pathways of clindamycin.

G Major Degradation Pathways of Clindamycin Clindamycin Clindamycin Acidic Acidic Conditions (pH 0.4-4) Clindamycin->Acidic Alkaline Neutral to Alkaline Conditions (pH 5-10) Clindamycin->Alkaline Hydrolysis Hydrolysis of Thioglycoside Linkage Acidic->Hydrolysis Scission Scission of 7-(S)-Cl Bond Alkaline->Scission Product1 1-Dethiomethyl-1-hydroxy clindamycin Hydrolysis->Product1 Product2 Methyl Mercaptan Hydrolysis->Product2 Product3 Lincomycin (7-(R)-OH analog) Scission->Product3 G Workflow for Stability-Indicating HPLC Method cluster_0 Method Development cluster_1 Method Validation A Select Column & Mobile Phase B Optimize Chromatographic Conditions A->B C Perform Forced Degradation Studies B->C D Assess Peak Purity C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I System Suitability H->I

References

Phosphorylation of Clindamycin: A Technical Guide to Clindamycin-2-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phosphorylation of clindamycin (B1669177), focusing on the synthesis, mechanism of action, and experimental protocols related to its clinically significant phosphorylated form. While the theoretical potential for phosphorylation exists at other positions, the scientific and pharmaceutical literature overwhelmingly centers on clindamycin-2-phosphate, a widely used prodrug. This document will therefore concentrate on this key derivative, while also addressing the current lack of information regarding clindamycin-4-phosphate.

Introduction to Clindamycin Phosphorylation

Clindamycin, a lincosamide antibiotic, is effective against a wide range of bacteria. However, its oral administration can be limited by its bitter taste and gastrointestinal side effects. To overcome these limitations, a prodrug strategy involving phosphorylation is employed. Phosphorylation masks the hydroxyl group of the parent drug, rendering it temporarily inactive and often improving its solubility and taste profile. The resulting phosphate (B84403) ester is then hydrolyzed in the body to release the active clindamycin.

The primary and commercially successful phosphorylated form is clindamycin-2-phosphate. This modification at the 2-position of the clindamycin molecule results in a water-soluble compound that is suitable for both parenteral and topical administration. Following administration, endogenous enzymes, specifically alkaline phosphatases, rapidly hydrolyze the phosphate group, releasing active clindamycin into the systemic circulation or at the site of topical application.

Extensive searches of the scientific literature have not yielded significant information on the synthesis or characterization of clindamycin-4-phosphate. The focus of research and clinical development has remained on the 2-phosphate derivative due to its successful application as a prodrug.

Synthesis and Properties of Clindamycin-2-Phosphate

The synthesis of clindamycin-2-phosphate is a multi-step process that involves the protection of other reactive groups on the clindamycin molecule, followed by phosphorylation of the 2-hydroxyl group and subsequent deprotection.

General Synthesis Pathway

A common synthetic route involves the following key steps:

  • Protection of the 3- and 4-position hydroxyl groups: This is often achieved by reacting clindamycin with a suitable protecting agent, such as a cyclic carbonate.

  • Phosphorylation of the 2-hydroxyl group: The protected clindamycin is then reacted with a phosphorylating agent, like phosphorus oxychloride (POCl3), in the presence of a base.

  • Deprotection: The protecting groups are removed under specific conditions to yield clindamycin-2-phosphate.

  • Purification: The final product is purified using techniques such as crystallization or chromatography.

The following diagram illustrates a generalized workflow for the synthesis of clindamycin-2-phosphate.

G cluster_synthesis Synthesis Workflow: Clindamycin-2-Phosphate clindamycin Clindamycin protection Protection of 3- & 4-OH Groups clindamycin->protection phosphorylation Phosphorylation of 2-OH Group (e.g., with POCl3) protection->phosphorylation deprotection Removal of Protecting Groups phosphorylation->deprotection purification Purification deprotection->purification final_product Clindamycin-2-Phosphate purification->final_product G cluster_activation In Vivo Activation of Clindamycin-2-Phosphate prodrug Clindamycin-2-Phosphate (Administered Prodrug) enzyme Alkaline Phosphatases (in tissues/serum) prodrug->enzyme Hydrolysis active_drug Active Clindamycin enzyme->active_drug byproduct Inorganic Phosphate enzyme->byproduct action Inhibition of Bacterial Protein Synthesis active_drug->action

Theoretical Advantages of a Diphosphate Clindamycin Prodrug: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document explores the theoretical and conceptual advantages of a novel diphosphate (B83284) prodrug of clindamycin (B1669177). While clindamycin 2'-phosphate is a well-established and successful prodrug, this paper hypothesizes the potential benefits of a 2'-diphosphate or pyrophosphate derivative. The core premise is that such a modification could offer superior physicochemical and pharmacokinetic properties, leading to enhanced therapeutic efficacy and novel formulation opportunities. This analysis is based on the established characteristics of clindamycin and its existing monophosphate prodrug, combined with general principles of prodrug design.

Introduction: The Rationale for a Diphosphate Prodrug

Clindamycin is a lincosamide antibiotic highly effective against a range of anaerobic and Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][4][5][6][7] However, the parent drug's limited aqueous solubility and bitter taste can complicate formulation, particularly for parenteral and pediatric applications.[7]

The development of clindamycin 2'-phosphate was a significant advancement, creating a water-soluble ester that is biologically inactive until hydrolyzed by endogenous alkaline phosphatases to release the active clindamycin moiety.[7][8][9][10][11][12] This prodrug strategy dramatically improves its suitability for intravenous and intramuscular administration.[7][10][13]

This whitepaper posits that a clindamycin 2'-diphosphate analogue could further enhance these properties. The addition of a second phosphate (B84403) group would theoretically increase aqueous solubility and alter the molecule's polarity and susceptibility to enzymatic cleavage, potentially offering a more controlled release profile and enabling new delivery strategies.

Physicochemical and Pharmacokinetic Properties

The primary theoretical advantages of a diphosphate moiety stem from its impact on the drug's physical and chemical characteristics. These properties, in turn, influence the drug's pharmacokinetic profile.

Enhanced Aqueous Solubility

The addition of a highly ionizable diphosphate group would be expected to significantly increase the water solubility of clindamycin beyond that of the current monophosphate version. This could allow for more concentrated parenteral formulations, reducing infusion volumes and potentially improving patient comfort.

Altered Release Kinetics

The enzymatic conversion of a diphosphate prodrug would be a two-step process, involving the cleavage of both phosphate groups by phosphatases. This could potentially slow the release of the active clindamycin compared to the single-step hydrolysis of the monophosphate prodrug. This multi-step bioactivation could create a more sustained release profile from a single administration, possibly extending the dosing interval.

Data Summary: A Comparative Overview

The following tables summarize known quantitative data for clindamycin and its monophosphate prodrug, alongside hypothesized values for a theoretical diphosphate prodrug. These hypothetical values are based on established principles of how phosphate groups affect molecular properties.

Table 1: Physicochemical Properties

PropertyClindamycinClindamycin PhosphateTheoretical Clindamycin Diphosphate
Molecular Formula C18H33ClN2O5SC18H34ClN2O8PS[8]C18H35ClN2O11P2S
Molecular Mass ( g/mol ) 424.98504.96[8]584.94
Aqueous Solubility Poorly solubleHighly water-soluble[8][10][13]Very high water solubility (Hypothesized)
pKa ~7.6pK1 = 0.964, pK2 = 6.081[8]Multiple lower pKa values (Hypothesized)
Partition Coefficient (Log P) High0.03[8]Lower than monophosphate (Hypothesized)
Biological Activity ActiveInactive until hydrolyzed[8][12]Inactive until hydrolyzed (Hypothesized)

Table 2: Pharmacokinetic Parameters (Intravenous Administration)

ParameterClindamycin PhosphateTheoretical Clindamycin Diphosphate
Prodrug Half-life in Serum Very short (~6 minutes)[12]Potentially longer due to two-step hydrolysis (Hypothesized)
Active Clindamycin Half-life ~2.5 - 3 hours[4][12]~2.5 - 3 hours (Unchanged)
Time to Peak Concentration (Active Drug) End of infusion[4][7]Potentially delayed (Hypothesized)
Metabolism Hydrolysis by alkaline phosphatases[10]Sequential hydrolysis by phosphatases (Hypothesized)
Excretion (as Prodrug) Minimal (~0.35% in urine)[14][15]Minimal (Hypothesized)

Potential Therapeutic Advantages and Applications

The unique physicochemical and pharmacokinetic profile of a diphosphate clindamycin prodrug could translate into several clinical benefits:

  • Sustained-Release Formulations: A slower, multi-step conversion to active clindamycin could allow for the development of long-acting injectable formulations, reducing dosing frequency and improving patient compliance.

  • Targeted Delivery: The high negative charge of the diphosphate group could be exploited for targeted delivery to specific tissues, such as bone, where phosphate-containing molecules have a natural affinity. This could be particularly advantageous for treating osteomyelitis.

  • Improved Topical Formulations: Enhanced water solubility could aid in the formulation of novel aqueous-based topical gels or solutions for treating acne, potentially improving skin penetration and reducing local irritation compared to formulations requiring organic solvents.[16]

Signaling Pathways and Experimental Considerations

Mechanism of Action of Active Clindamycin

Once hydrolyzed, the active clindamycin molecule inhibits bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, interfering with the translocation step of peptide chain elongation. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[1][4][5][6]

cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Peptide Growing Peptide Chain Ribosome->Peptide Protein Synthesis (Translocation) label_block Protein Synthesis Blocked Ribosome->label_block mRNA mRNA Clindamycin Active Clindamycin Clindamycin->Ribosome Binds to 23S rRNA

Caption: Mechanism of action of active clindamycin.

Proposed Bioactivation Pathway

The conversion of the theoretical diphosphate prodrug would involve sequential enzymatic cleavage to first yield the monophosphate intermediate and finally the active clindamycin.

Prodrug Clindamycin-2'-Diphosphate (Inactive Prodrug) Intermediate Clindamycin-2'-Phosphate (Inactive Intermediate) Prodrug->Intermediate Alkaline Phosphatase (- HPO4) Active Clindamycin (Active Drug) Intermediate->Active Alkaline Phosphatase (- HPO4)

Caption: Proposed two-step bioactivation of the diphosphate prodrug.

Experimental Protocols for Characterization

To validate the theoretical advantages of a clindamycin diphosphate prodrug, a series of key experiments would be required.

Synthesis of Clindamycin Diphosphate

The synthesis would likely adapt established phosphorylation methods used for clindamycin monophosphate. A potential route is outlined in the patent literature for the monophosphate, which involves protecting the 3 and 4 hydroxyl groups, followed by phosphorylation at the 2-hydroxyl position, and subsequent deprotection.[7][17] A similar multi-step process using a diphosphorylating agent would be envisioned.

Example Synthetic Workflow:

  • Protection: React clindamycin hydrochloride with 2,2-dimethoxypropane (B42991) to protect the 3- and 4-hydroxyl groups as an isopropylidene ketal.[17]

  • Diphosphorylation: React the protected clindamycin with a suitable diphosphorylating agent (e.g., a protected pyrophosphoryl chloride derivative) in the presence of a base.

  • Deprotection: Remove the protecting groups from the diphosphate moiety and the clindamycin backbone (e.g., via acid hydrolysis) to yield the final product.

  • Purification: Purify the final compound using techniques such as ion-exchange chromatography and recrystallization.

Physicochemical Characterization
  • Solubility Determination: Equilibrium solubility will be measured in water and various buffers (pH 2.0 - 8.0) using a shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

  • Stability Analysis: Chemical stability will be assessed in aqueous solutions at various pH values and temperatures. Degradation products will be monitored by a stability-indicating HPLC method.

  • pKa Determination: The dissociation constants will be determined by potentiometric titration or UV-spectrophotometry.

In Vitro Enzymatic Hydrolysis
  • Objective: To determine the rate of conversion to active clindamycin in the presence of alkaline phosphatase.

  • Methodology:

    • Incubate the diphosphate prodrug at a known concentration in a buffered solution (e.g., Tris-HCl, pH 7.4) containing a standardized amount of calf intestinal alkaline phosphatase at 37°C.

    • Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Quench the enzymatic reaction (e.g., by adding a strong acid).

    • Analyze the samples by HPLC to quantify the disappearance of the diphosphate prodrug, the appearance and disappearance of the monophosphate intermediate, and the appearance of active clindamycin.

    • Calculate the kinetic parameters (Km and Vmax) for each hydrolysis step.

Start Prepare Prodrug Solution in Buffer (pH 7.4) Incubate Incubate at 37°C with Alkaline Phosphatase Start->Incubate Sample Withdraw Aliquots at Timed Intervals Incubate->Sample Quench Quench Reaction (e.g., add acid) Sample->Quench Analyze Analyze by HPLC Quench->Analyze End Calculate Kinetic Parameters Analyze->End

Caption: Workflow for in vitro enzymatic hydrolysis assay.

Conclusion

A diphosphate prodrug of clindamycin represents a logical next step in the optimization of this important antibiotic. The theoretical advantages—including enhanced aqueous solubility, the potential for a more controlled and sustained release of the active drug, and new opportunities for targeted delivery—are significant. While requiring extensive experimental validation, the concept is grounded in established principles of medicinal chemistry and prodrug design. The successful development of such a compound could offer a valuable new therapeutic option with an improved pharmacokinetic profile and enhanced formulation possibilities.

References

Methodological & Application

Application Note: Quantitative Analysis of Clindamycin 2,4-Diphosphate by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Clindamycin (B1669177) 2,4-Diphosphate, a known impurity and isomer of the active pharmaceutical ingredient Clindamycin Phosphate (B84403). The method utilizes a reverse-phase chromatographic separation coupled with tandem mass spectrometric detection, providing high selectivity and accuracy. This protocol is suitable for impurity profiling, quality control, and pharmacokinetic studies in drug development.

Introduction

Clindamycin Phosphate, a widely used lincosamide antibiotic, is the 2-phosphate ester of Clindamycin. During its synthesis and storage, various related substances and isomers can be formed, including Clindamycin 2,4-Diphosphate. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the necessary sensitivity and specificity for the accurate quantification of these impurities. This document provides a detailed protocol for the analysis of this compound.

Experimental Protocols

Materials and Reagents
Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound analytical standard in a 50:50 (v/v) mixture of methanol and water to obtain a concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Lincomycin Hydrochloride in a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation: For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to a suitable concentration. For biological matrices, a protein precipitation step is required. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 585.1
Product Ions (Q3) Quantifier: m/z 425.1 (Loss of H3PO4 and HPO3)Qualifier: m/z 126.1 (pyrrolidine moiety)
Internal Standard Precursor Ion (Q1): m/z 407.2Product Ion (Q3): m/z 126.1
Collision Energy Optimized for the specific instrument, typically in the range of 20-40 eV.
Source Temperature 500 °C

Data Presentation

The quantitative performance of the method should be evaluated. The following table summarizes the expected validation parameters.

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Start prep_std Prepare Standard Stock & Working Solutions start->prep_std prep_is Prepare Internal Standard Stock start->prep_is prep_sample Prepare Sample (Dissolution or Protein Precipitation) start->prep_sample spike Spike Samples & Standards with Internal Standard prep_std->spike prep_is->spike prep_sample->spike hplc HPLC Separation (C18 Column) spike->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for HPLC-MS/MS analysis.

logical_relationship cluster_params Method Parameters cluster_validation Validation Characteristics cluster_outcome Outcome method HPLC-MS/MS Method for this compound hplc_params HPLC Conditions (Column, Mobile Phase, Gradient) method->hplc_params msms_params MS/MS Conditions (Ionization, MRM Transitions) method->msms_params sample_prep Sample Preparation (Extraction, Dilution) method->sample_prep specificity Specificity hplc_params->specificity msms_params->specificity sensitivity Sensitivity (LOD, LOQ) msms_params->sensitivity accuracy Accuracy sample_prep->accuracy precision Precision sample_prep->precision linearity Linearity & Range specificity->linearity linearity->accuracy accuracy->precision reliable_quant Reliable Quantification precision->reliable_quant sensitivity->reliable_quant

Caption: Logical relationship of the analytical method validation.

Discussion

The developed HPLC-MS/MS method provides a selective and sensitive tool for the quantification of this compound. The use of a C18 column with a gradient elution ensures good chromatographic separation from the main component, Clindamycin Phosphate, and other related impurities. The positive electrospray ionization is effective for this class of compounds.

The selection of MRM transitions is critical for selectivity. The precursor ion for this compound ([M+H]⁺) is m/z 585.1. A characteristic fragmentation involves the loss of the two phosphate groups, leading to a product ion corresponding to the clindamycin backbone at m/z 425.1. A secondary, confirmatory product ion at m/z 126.1, corresponding to the stable N-methyl-4-propylpyrrolidine-2-carboxamide fragment, is also monitored.

Method validation should be performed according to ICH guidelines to demonstrate its suitability for its intended purpose. The parameters summarized in the data table are typical for such methods and should be established during validation studies.

Conclusion

This application note provides a comprehensive HPLC-MS/MS method for the determination of this compound. The protocol is detailed and can be readily implemented in a laboratory setting for quality control of drug substances and formulations, as well as for bioanalytical studies. The high sensitivity and specificity of the method make it an invaluable tool for ensuring the quality and safety of clindamycin-based pharmaceutical products.

Application Note: Structural Elucidation of Clindamycin 2,4-Diphosphate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177), a lincosamide antibiotic, is a crucial therapeutic agent against a variety of bacterial infections. Its phosphate (B84403) prodrugs, such as Clindamycin Phosphate, are commonly utilized to enhance solubility for parenteral administration. During the synthesis and storage of Clindamycin Phosphate, various related substances and impurities can arise, one of which has been identified as Clindamycin 2,4-Diphosphate. The precise structural characterization of such impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2][3] This application note provides a detailed protocol and theoretical framework for the structural confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to provide conclusive evidence of the molecular structure, including the regiochemistry of the phosphate groups.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

Proton Predicted δ (ppm) Multiplicity Predicted J (Hz)
H-15.3 - 5.5dJ(H1, H2) = ~6-7
H-24.5 - 4.7m
H-34.2 - 4.4m
H-44.8 - 5.0m
H-53.8 - 4.0m
H-63.5 - 3.7m
H-74.4 - 4.6m
SCH₃2.1 - 2.3s
NCH₃2.7 - 2.9s
CH₃ (propyl)0.9 - 1.1tJ = ~7-8
CH₂ (propyl)1.4 - 1.8m
CH (pyrrolidine)3.0 - 4.0m
NH8.5 - 8.7d

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

Carbon Predicted δ (ppm)
C-190 - 95
C-275 - 80
C-370 - 75
C-475 - 80
C-570 - 75
C-655 - 60
C-760 - 65
C-815 - 20
SCH₃15 - 20
NCH₃35 - 40
C=O170 - 175
Pyrrolidine (B122466) Ring25 - 70
Propyl Group10 - 30

Table 3: Predicted ³¹P NMR Chemical Shifts (δ) for this compound in D₂O

Phosphorus Atom Predicted δ (ppm) Multiplicity Predicted J (Hz)
P at C-20 - 5m
P at C-40 - 5m

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the isolated this compound sample and dissolve it in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the solvent of choice due to the high polarity of the analyte.

  • Homogenization: Gently vortex the sample to ensure complete dissolution. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard that does not overlap with the analyte signals should be added. For qualitative structural elucidation, an internal standard is not strictly necessary, as the residual solvent signal can be used for referencing.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

3.2.1. 1D ¹H NMR

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 12-15 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 2-3 seconds

3.2.2. 1D ¹³C NMR

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 200-220 ppm

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

  • Relaxation Delay (d1): 2 seconds

3.2.3. 1D ³¹P NMR

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 50-100 ppm

  • Number of Scans: 128-512

  • Relaxation Delay (d1): 5 seconds (to ensure proper relaxation of the phosphorus nuclei)

  • Referencing: An external standard of 85% H₃PO₄ can be used and set to 0 ppm.

3.2.4. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F2 and F1): Optimized to cover all proton signals (e.g., 0-10 ppm).

  • Number of Scans: 8-16

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1-2 seconds

3.2.5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded proton and carbon atoms.

  • Pulse Program: HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 180-200 ppm

  • Number of Scans: 4-8

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 1.5 seconds

3.2.6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is crucial for identifying the positions of the phosphate groups.

  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Scans: 16-64

  • Number of Increments (F1): 512

  • Relaxation Delay (d1): 2 seconds

  • Long-range coupling delay (d6): Optimized for 4-8 Hz.

3.2.7. 2D ¹H-³¹P HMBC

  • Purpose: To confirm the connectivity between protons and the phosphorus atoms of the phosphate groups.

  • Pulse Program: A heteronuclear multiple bond correlation experiment optimized for ¹H and ³¹P.

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ³¹P): 20-30 ppm

  • Number of Scans: 32-128

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 2 seconds

Data Processing and Interpretation

  • Fourier Transformation: Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to obtain accurate integrals and peak positions.

  • Referencing: Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard. Reference the ³¹P spectrum to the external standard.

  • Spectral Analysis:

    • 1D ¹H NMR: Analyze chemical shifts, multiplicities, and coupling constants to identify proton environments.

    • 1D ¹³C NMR: Identify the number of unique carbon atoms and their chemical environments.

    • 1D ³¹P NMR: The presence of two distinct signals (or a complex multiplet) in the phosphate region would suggest the presence of two phosphate groups in different chemical environments.

    • 2D COSY: Trace the connectivity of protons within the sugar and pyrrolidine moieties.

    • 2D HSQC: Assign each proton to its directly attached carbon atom.

    • 2D HMBC: The key correlations to confirm the 2,4-diphosphate structure will be between H-2 and the phosphorus at C-2, and between H-4 and the phosphorus at C-4. Additionally, correlations from protons on adjacent carbons (e.g., H-1 and H-3 to the phosphorus at C-2; H-3 and H-5 to the phosphorus at C-4) will provide further confirmation.

    • 2D ¹H-³¹P HMBC: This experiment will directly show correlations between protons (e.g., H-2, H-4) and the phosphorus atoms, providing unambiguous evidence for the phosphorylation sites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C, ³¹P) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD processing Data Processing twoD->processing assignment Spectral Assignment processing->assignment elucidation Structure Confirmation assignment->elucidation

Caption: Experimental workflow for NMR-based structural elucidation.

signaling_pathways cluster_structure This compound Structure H1 H-1 H2 H-2 H1->H2 COSY P2 P at C-2 H1->P2 HMBC (³JHP) H3 H-3 H2->H3 COSY H2->P2 HMBC (²JHP) H4 H-4 H3->H4 COSY H3->P2 HMBC (³JHP) P4 P at C-4 H3->P4 HMBC (³JHP) H5 H-5 H4->H5 COSY H4->P4 HMBC (²JHP) H5->P4 HMBC (³JHP)

Caption: Key expected NMR correlations for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers in the pharmaceutical industry to accurately identify and characterize this and other related impurities. The unambiguous confirmation of the phosphorylation sites at C-2 and C-4 is critical for understanding the chemical properties and potential biological activity of this molecule, thereby ensuring the quality and safety of clindamycin-based drug products.

References

Application Notes & Protocols: The Role of Clindamycin Phosphate in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin (B1669177) is a semi-synthetic lincosamide antibiotic valued for its efficacy against a range of bacteria, particularly Gram-positive cocci (like Staphylococcus and Streptococcus species) and anaerobic bacteria.[1][2] It is often supplied as Clindamycin Phosphate, a prodrug that is hydrolyzed in the body to its active form, clindamycin.[3][4] The primary mechanism of action for clindamycin is the inhibition of bacterial protein synthesis, which it achieves by binding to the 50S subunit of the bacterial ribosome.[1][4] This binding interferes with the formation of peptide bonds and the translocation process during protein elongation, leading to a bacteriostatic (growth-inhibiting) or, at higher concentrations, bactericidal effect.[3][5]

The emergence and spread of bacterial resistance to clindamycin pose a significant challenge in clinical settings. This resistance can render treatments ineffective and necessitates robust surveillance and research. These application notes provide an overview of clindamycin's mechanism, common resistance pathways, and detailed protocols for studying resistance patterns in a laboratory setting.

Mechanism of Action: Protein Synthesis Inhibition

Clindamycin phosphate, once administered, is rapidly converted to active clindamycin. This active molecule then targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to the 23S RNA component of the 50S ribosomal subunit, it obstructs the ribosomal exit tunnel, preventing the elongation of the polypeptide chain and effectively halting the production of essential bacterial proteins.[1][4]

cluster_host Host System cluster_bacterium Bacterial Cell CP Clindamycin Phosphate (Prodrug) AC Active Clindamycin CP->AC Hydrolysis R50S 50S Ribosomal Subunit AC->R50S Binds to 23S RNA PSI Protein Synthesis Inhibited R50S->PSI Blocks Translocation cluster_mechanisms Resistance Mechanisms center Clindamycin Action: Inhibits 50S Ribosome TGT Target Site Alteration center->TGT EFF Active Efflux center->EFF ENZ Enzymatic Inactivation center->ENZ PRO Ribosomal Protection center->PRO TGT_sub erm genes (methylation) 23S rRNA mutations TGT->TGT_sub EFF_sub msr genes (efflux pumps) EFF->EFF_sub ENZ_sub lin genes (drug modification) ENZ->ENZ_sub PRO_sub ABC-F proteins (dislodge drug) PRO->PRO_sub start Start: Isolate pure bacterial colony inoculum 1. Prepare Standardized Inoculum (e.g., 0.5 McFarland standard) start->inoculum dilution 2. Prepare 2-fold Serial Dilutions of Clindamycin in Broth/Agar inoculum->dilution inoculate 3. Inoculate Media with Standardized Bacteria dilution->inoculate incubate 4. Incubate at 35°C ± 2°C for 18-24 hours inoculate->incubate read 5. Read Results: Find lowest concentration with no visible growth incubate->read end End: MIC Value Determined read->end

References

Application Notes and Protocols for the Analytical Separation of Clindamycin Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail established analytical methodologies for the effective separation and analysis of clindamycin (B1669177) phosphate (B84403), a critical antibiotic in pharmaceutical formulations. The following protocols are designed to provide a robust framework for quality control, impurity profiling, and pharmacokinetic studies.

Introduction

Clindamycin phosphate is a water-soluble ester of the semi-synthetic antibiotic clindamycin. In pharmaceutical analysis, it is crucial to separate clindamycin phosphate from its active form, clindamycin, as well as from related substances and potential degradation products to ensure the safety and efficacy of the final drug product. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) for Clindamycin Phosphate Analysis

Reverse-phase HPLC is a widely adopted method for the separation of clindamycin phosphate and its related compounds. The selection of the stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation and sensitivity.

Experimental Protocol: HPLC Method for the Separation of Clindamycin Phosphate and Related Substances

This protocol is adapted from established methods for the analysis of clindamycin phosphate in bulk drug and pharmaceutical formulations.[1][2][3]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 or C8 column is typically used. A common specification is a 250 mm x 4.6 mm column with 5 µm particle size.[1][2]

  • Reagents:

2. Chromatographic Conditions

A summary of typical chromatographic conditions is provided in the table below.

ParameterCondition 1[1]Condition 2[2]Condition 3[3]
Column Hypersil ODS, 5 µm, 250 x 4.6 mm i.d.Shimadzu Shim-pack VP-ODS, 5 µm, 250 x 4.6 mmZorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile:Phosphate buffer (1.35% v/v phosphoric acid, pH 6.0 with ammonium hydroxide):Water (35:40:25, v/v/v)0.0625 M KH2PO4:Acetonitrile (65:35, v/v)Gradient elution with Solution A (14 mL phosphoric acid in 4000 mL water) and Solution B (Acetonitrile:Methanol, 900:100, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 45 °C25 °C40 °C
Detection Wavelength 210 nm210 nm205 nm
Injection Volume Not specifiedNot specified20 µL

3. Preparation of Solutions

  • Mobile Phase Preparation (Isocratic - Condition 1): Prepare the phosphate buffer by dissolving 1.35% (v/v) phosphoric acid in water and adjusting the pH to 6.0 with ammonium hydroxide. Mix the buffer with acetonitrile and water in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of Clindamycin Phosphate RS and dissolve it in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 0.5 mg/mL of clindamycin).[3]

  • Sample Solution Preparation: The preparation will vary depending on the formulation. For an injection, a simple dilution with the mobile phase or diluent to achieve a concentration within the linear range of the assay is typically sufficient.[3] For topical gels, a more complex extraction procedure may be required.[4]

4. System Suitability

Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key system suitability parameters include:

  • Tailing factor: Should be ≤ 2.0 for the clindamycin phosphate peak.

  • Relative standard deviation (RSD) for replicate injections: Should be ≤ 2.0% for the peak area and retention time.

5. Analysis

Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system and record the chromatograms.

6. Data Processing

Identify the clindamycin phosphate peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of clindamycin phosphate in the sample by comparing the peak area of the sample to the peak area of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

For the identification of impurities and degradation products, LC-MS provides a higher level of specificity and sensitivity. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

Experimental Protocol: LC-MS/MS Method for the Identification of Clindamycin Phosphate and Related Substances

This protocol is based on methods developed for the characterization of clindamycin phosphate and its impurities.[5][6]

1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C8 or C18 column suitable for LC-MS applications.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid or ammonium acetate (B1210297) (volatile mobile phase additives)

    • Purified water (LC-MS grade)

2. Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS conditions.

ParameterCondition[5][7]
Column Hypersil BDS C8, 2.4 µm, 100 x 4.6 mm
Mobile Phase Gradient elution with 0.2% (v/v) formic acid and 0.1% (w/v) ammonium acetate in water and acetonitrile.
Flow Rate 0.4 mL/min (example)
Column Temperature Ambient or controlled (e.g., 30 °C)
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for quantification of specific compounds.

3. Sample Preparation

Sample preparation is similar to that for HPLC analysis, ensuring that the final sample is dissolved in a solvent compatible with the mobile phase.

4. Data Analysis

The mass spectrometer will provide mass-to-charge ratio (m/z) information for the separated compounds. By analyzing the mass spectra and fragmentation patterns (in MS/MS mode), it is possible to identify known and unknown impurities and degradation products.[5]

Capillary Electrophoresis

Capillary electrophoresis (CE) offers an alternative separation technique, particularly for chiral separations.[8] It can be used for the enantioseparation of drugs and has been explored for clindamycin phosphate.[8]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the typical workflows for HPLC and LC-MS analysis of clindamycin phosphate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_system HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system separation Chromatographic Separation hplc_system->separation detection UV/PDA Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: HPLC analysis workflow for clindamycin phosphate.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution lc_system LC System prep_sample->lc_system separation Chromatographic Separation lc_system->separation ionization Electrospray Ionization separation->ionization ms_detection Mass Spectrometric Detection (MS/MS) ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition spectral_analysis Mass Spectral Analysis data_acquisition->spectral_analysis identification Impurity Identification & Characterization spectral_analysis->identification

Caption: LC-MS/MS analysis workflow for impurity identification.

References

Application Notes and Protocols for the Pharmacokinetic Study of Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) is a lincosamide antibiotic with a primarily bacteriostatic action against a wide range of Gram-positive and anaerobic bacteria.[1][2][3] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[4][5] Due to its efficacy, clindamycin is utilized in the treatment of various infections, including those of the skin, respiratory tract, and intra-abdominal infections.[1]

Clindamycin 2,4-diphosphate is a phosphorylated derivative of clindamycin, noted for its enhanced solubility, which may offer advantages in formulation and administration.[6] As a prodrug, it is expected to be converted in vivo to the active clindamycin. Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This document provides a detailed experimental design for a comprehensive pharmacokinetic study in a preclinical rodent model.

Study Objectives

The primary objectives of this study are to:

  • Determine the pharmacokinetic profile of this compound and its active metabolite, clindamycin, following intravenous and oral administration in rats.

  • Establish key pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME).

  • Develop and validate a sensitive bioanalytical method for the simultaneous quantification of this compound and clindamycin in rat plasma.

Data Presentation

All quantitative data from this study should be summarized in the following tables for clear presentation and comparison.

Table 1: Pharmacokinetic Parameters of Clindamycin and its Prodrug after Intravenous Administration (10 mg/kg) in Rats (n=6)

ParameterThis compoundClindamycin (from Prodrug)
C₀ (ng/mL) Data to be filledData to be filled
AUC₀₋t (ng·h/mL) Data to be filledData to be filled
AUC₀₋inf (ng·h/mL) Data to be filledData to be filled
t₁/₂ (h) Data to be filledData to be filled
CL (L/h/kg) Data to be filledData to be filled
Vd (L/kg) Data to be filledData to be filled
MRT (h) Data to be filledData to be filled

Table 2: Pharmacokinetic Parameters of Clindamycin and its Prodrug after Oral Administration (50 mg/kg) in Rats (n=6)

ParameterThis compoundClindamycin (from Prodrug)
Cmax (ng/mL) Data to be filledData to be filled
Tmax (h) Data to be filledData to be filled
AUC₀₋t (ng·h/mL) Data to be filledData to be filled
AUC₀₋inf (ng·h/mL) Data to be filledData to be filled
t₁/₂ (h) Data to be filledData to be filled
F (%) Data to be filledData to be filled

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Male and Female (equal numbers)

  • Weight: 200-250 g

  • Housing: Animals will be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals will be acclimatized for at least one week prior to the study.

  • Ethics: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[7]

Dosing and Administration
  • Test Article: this compound

  • Formulation:

    • Intravenous (IV): Dissolved in sterile saline to a final concentration of 5 mg/mL.

    • Oral (PO): Suspended in 0.5% carboxymethylcellulose (CMC) to a final concentration of 25 mg/mL.

  • Dose Levels:

    • IV: 10 mg/kg

    • PO: 50 mg/kg

  • Administration:

    • IV: Single bolus injection via the tail vein.

    • PO: Single dose administered by oral gavage.

Blood Sample Collection
  • Study Groups:

    • Group 1: IV administration (n=6)

    • Group 2: PO administration (n=6)

  • Sampling Time Points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Procedure:

    • At each time point, approximately 200 µL of blood will be collected from the saphenous vein into EDTA-coated microcentrifuge tubes.[8]

    • Tubes will be gently inverted to ensure mixing with the anticoagulant.

    • Plasma will be separated by centrifugation at 4000 rpm for 10 minutes at 4°C.

    • Plasma samples will be stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be developed and validated for the simultaneous quantification of this compound and clindamycin in rat plasma.[2][5]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Clindamycin: m/z 425.1 -> 126.1

      • This compound: To be determined based on its mass.

      • Internal Standard (e.g., Lincomycin): m/z 407.2 -> 126.1

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Method Validation: The method will be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Visualizations

Signaling Pathway of Clindamycin Action

Clindamycin_Mechanism cluster_bacterium Bacterial Cell Clindamycin Clindamycin 50S_Ribosome 50S Ribosomal Subunit Clindamycin->50S_Ribosome Binds to 23S rRNA Inhibition Inhibition Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Translocation 50S_Ribosome->Inhibition Blocks Translocation mRNA mRNA mRNA->50S_Ribosome tRNA Aminoacyl-tRNA tRNA->50S_Ribosome Inhibition->Protein_Synthesis Prevents Elongation PK_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Dosing Dosing (IV and PO) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis (Quantification) Sample_Storage->Bioanalysis Data_Analysis Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) Bioanalysis->Data_Analysis Report Final Report Data_Analysis->Report End End Report->End Prodrug_Conversion Administered_Prodrug This compound (Administered) In_Vivo_Conversion In Vivo Hydrolysis (by Phosphatases) Administered_Prodrug->In_Vivo_Conversion Active_Drug Clindamycin (Active Metabolite) In_Vivo_Conversion->Active_Drug Pharmacological_Effect Antibacterial Action Active_Drug->Pharmacological_Effect

References

Application of Clindamycin 2,4-Diphosphate in drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

Application of Clindamycin (B1669177) Phosphate (B84403) in Drug Delivery Systems

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clindamycin phosphate, a phosphate ester prodrug of the lincosamide antibiotic clindamycin, is utilized in advanced drug delivery systems to enhance therapeutic efficacy, particularly against challenging bacterial infections.[1][2] Its formulation into nanocarriers addresses limitations of conventional antibiotic therapy, such as poor penetration into specific cellular compartments and the emergence of multidrug-resistant (MDR) bacteria.[3] A notable application is the development of zirconyl clindamycin phosphate ([ZrO]2+[CLP]2–) inorganic-organic hybrid nanoparticles (IOH-NPs), which serve as a high-payload delivery vehicle for treating intracellular infections, for instance, those caused by persisting Staphylococcus aureus.[3][4][5]

Mechanism of Action

Clindamycin functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][6] While clindamycin phosphate itself has minimal antibacterial activity, it is rapidly hydrolyzed in vivo by phosphatases to the active clindamycin base.[1][6] When incorporated into nanoparticles, the prodrug is released and subsequently converted to its active form, allowing for targeted and sustained drug action.[3]

Applications in Drug Delivery

The primary application of clindamycin phosphate in advanced drug delivery is to overcome the challenge of treating intracellular bacterial reservoirs.[3] Pathogens like S. aureus can persist within host cells, evading the host immune system and systemic antibiotics.[3] Nanoparticle-based systems, such as the [ZrO]2+[CLP]2– IOH-NPs, can be taken up by host cells, delivering a high concentration of the antibiotic directly to the site of infection.[3][4] This targeted approach leads to significantly higher intracellular antibiotic concentrations compared to the administration of the free drug.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for zirconyl clindamycin phosphate inorganic-organic hybrid nanoparticles ([ZrO]2+[CLP]2– IOH-NPs).

Table 1: Composition and Properties of [ZrO]2+[CLP]2– IOH-NPs

ParameterValueReference
Drug Load (wt% of CLP)82%[3][4][5]
Drug Concentration Enhancement (intracellular vs. free drug)70–150 times higher[3][4][5]

Experimental Protocols

1. Synthesis of Zirconyl Clindamycin Phosphate ([ZrO]2+[CLP]2–) IOH-NPs

This protocol describes the preparation of [ZrO]2+[CLP]2– inorganic-organic hybrid nanoparticles through a precise nucleation and particle growth process.[3]

Materials:

  • Clindamycin phosphate sodium salt (Na2(CLP))

  • Zirconyl chloride octahydrate (ZrOCl2 · 8H2O)

  • Sodium hydroxide (B78521) (NaOH), 0.5 M

  • Deionized water

Procedure:

  • Dissolve 25 mg of Na2(CLP) in 50 mL of deionized water.

  • Adjust the pH of the Na2(CLP) solution to 7.0 by adding approximately 140 μL of 0.5 M NaOH.

  • Prepare a 5 mL aqueous solution of ZrOCl2 · 8H2O containing 4.25 mg of the salt.

  • Inject the ZrOCl2 · 8H2O solution into the Na2(CLP) solution while stirring vigorously.

  • Continue intense stirring for 2 minutes to allow for nanoparticle formation.

  • Separate the nanoparticles by centrifugation at 25,000 rpm for 15 minutes.

  • To remove residual salts, resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times.

  • After the final wash, resuspend the colorless [ZrO]2+[CLP]2– nanoparticles in deionized water to obtain a stable colloidal suspension.[4]

2. In Vitro Intracellular Efficacy Study

This protocol outlines the methodology to assess the efficacy of [ZrO]2+[CLP]2– IOH-NPs against intracellular S. aureus.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or other suitable host cells (e.g., Hep2)

  • Staphylococcus aureus (e.g., strain SH1000)

  • [ZrO]2+[CLP]2– IOH-NP suspension

  • Dissolved clindamycin phosphate (Na2(CLP)) solution (as control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ddH2O (for cell lysis)

  • Blood agar (B569324) plates

Procedure:

  • Infect host cells (BMDMs or Hep2) with S. aureus at a multiplicity of infection (MOI) of 10 for 1 hour.

  • After the infection period, treat the infected cells for 2 hours with either the [ZrO]2+[CLP]2– IOH-NP suspension or the dissolved Na2(CLP) solution. Include an untreated infected cell group as a control.

  • Harvest the cells at 4 hours and 24 hours post-infection.

  • Wash the harvested cells twice with sterile PBS.

  • Lyse the cells with ddH2O for 5 minutes to release the intracellular bacteria.

  • Perform serial dilutions of the cell lysate and plate on blood agar plates to determine the number of viable intracellular bacteria (colony-forming units).[4]

Visualizations

Diagram 1: Synthesis of [ZrO]2+[CLP]2– IOH-NPs

G cluster_0 Preparation of Reactant Solutions cluster_1 Nanoparticle Formation cluster_2 Purification cluster_3 Final Product Na2CLP Dissolve Na2(CLP) in H2O AdjustpH Adjust pH to 7.0 with NaOH Na2CLP->AdjustpH Inject Inject ZrOCl2 solution into Na2(CLP) solution AdjustpH->Inject ZrOCl2 Dissolve ZrOCl2·8H2O in H2O ZrOCl2->Inject Stir Intense stirring for 2 min Inject->Stir Centrifuge1 Centrifugation (25,000 rpm, 15 min) Stir->Centrifuge1 Wash Resuspend in H2O and centrifuge (repeat 3x) Centrifuge1->Wash Resuspend Resuspend in H2O to form stable colloidal suspension Wash->Resuspend FinalProduct [ZrO]2+[CLP]2- IOH-NPs Resuspend->FinalProduct G cluster_0 Extracellular cluster_1 Intracellular NP [ZrO]2+[CLP]2- IOH-NP Phagocytosis Uptake by Host Cell NP->Phagocytosis HostCell Host Cell NP_inside Nanoparticle inside cell Phagocytosis->NP_inside Release Slow dissolution & release of CLP NP_inside->Release CLP Clindamycin Phosphate (Prodrug) Release->CLP Activation Hydrolysis by Phosphatases CLP->Activation ActiveDrug Active Clindamycin Activation->ActiveDrug Inhibition Inhibition of Bacterial Protein Synthesis ActiveDrug->Inhibition Bacteria Intracellular S. aureus Inhibition->Bacteria

References

Application Notes & Protocol: Cytotoxicity Assessment of Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin (B1669177) is a lincosamide antibiotic that functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] Clindamycin phosphate (B84403), specifically Clindamycin 2-phosphate, is a well-known water-soluble prodrug. This prodrug form is biologically inactive in vitro but is designed to be rapidly hydrolyzed by endogenous alkaline phosphatases in vivo to release the active clindamycin.[4][5] This document outlines a comprehensive protocol for assessing the cytotoxicity of Clindamycin 2,4-Diphosphate, a presumed phosphate prodrug of clindamycin.

The central principle of this protocol is that any observed cytotoxicity will be a result of the enzymatic conversion of the phosphate prodrug into its active form, clindamycin. Studies have shown that active clindamycin can induce mitochondria-mediated cell death in human cells by disrupting the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS) and impairment of autophagy.[6] Therefore, a proper assessment requires an in vitro system capable of facilitating this bioactivation.

Key Considerations for Prodrug Cytotoxicity Assessment

  • Enzymatic Activation: The conversion of clindamycin phosphate to active clindamycin is mediated by alkaline phosphatase (ALP).[7] The choice of the cell line is critical. Cell lines with high endogenous ALP activity (e.g., Caco-2 human colon carcinoma cells) are recommended for accurately modeling the bioconversion.[7] Alternatively, if using cells with low ALP activity, the experimental media may need to be supplemented with exogenous ALP.

  • Assay Selection: A multi-assay approach is recommended to build a complete cytotoxicity profile.

    • Metabolic Viability Assays (e.g., MTT, WST-1): Measure the metabolic activity of cells, which correlates with cell viability.[8][9]

    • Membrane Integrity Assays (e.g., LDH): Quantify the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity and cell death.[9][10]

    • Apoptosis Assays: Investigate the specific mechanism of cell death, such as by measuring the activity of key executioner enzymes like caspase-3.[11][12]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves cell preparation, treatment with the compound, incubation, and subsequent analysis using various cytotoxicity assays.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Analysis A Cell Line Selection & Culture B Cell Seeding (e.g., 96-well plate) A->B D Treat Cells & Incubate (24, 48, 72h) B->D C Prepare Serial Dilutions of This compound C->D E MTT Assay (Viability) D->E F LDH Assay (Cytotoxicity) D->F G Apoptosis Assay (Mechanism) D->G H Data Acquisition (Spectrophotometry) E->H F->H G->H I Calculate % Viability & Determine CC50 H->I

Caption: General experimental workflow for cytotoxicity assessment.

Quantitative Data Summary

The cytotoxicity of clindamycin, the active metabolite, varies across different cell types. The 50% cytotoxic concentration (CC50) is a standard measure of a drug's toxicity. Data should be presented clearly for comparison.

Table 1: Example Cytotoxicity (CC50) of Active Clindamycin in Various Cell Lines

Cell Line Cell Type Assay Incubation Time (h) CC50 (µg/mL) Reference
HUVEC Human Umbilical Vein Endothelial Cells MTS 24 > 250 [10]
DPSC Dental Pulp Stem Cells MTS 48 ~ 500 [10]
Human Chondrocytes Cartilage Cells WST-1 72 > 1000 [9]

| PHO | Primary Human Osteoblasts | MTT | 48 | 20-40 |[13] |

Table 2: Data Recording Template for Cytotoxicity Assays

Concentration (µg/mL) Mean Absorbance (MTT) % Viability Mean Absorbance (LDH) % Cytotoxicity
Vehicle Control 100% 0%
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

| Lysis Control (LDH) | N/A | N/A | | 100% |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.[8][14]

Materials:

  • Selected cell line (e.g., Caco-2, HUVEC)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (vehicle control).

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[9][14]

Materials:

  • Cells cultured and treated as in Protocol 1

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Lysis Buffer (e.g., 1% Triton X-100, often included in the kit)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.

  • Prepare Controls: Include three sets of controls:

    • Vehicle Control: Cells treated with vehicle only (measures spontaneous LDH release).

    • Maximum LDH Release Control: 30-45 minutes before the assay endpoint, add Lysis Buffer to a set of untreated wells.[14]

    • Medium Background Control: Wells containing culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (as per kit instructions).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity for each sample relative to the maximum LDH release control.

Proposed Mechanism of Action

Once this compound is hydrolyzed to active clindamycin, the subsequent cytotoxicity is believed to be mediated primarily through mitochondrial dysfunction, leading to apoptosis.[6]

G cluster_prodrug Extracellular cluster_cell Intracellular prodrug Clindamycin 2,4-Diphosphate alp Alkaline Phosphatase prodrug->alp clinda Active Clindamycin alp->clinda mito Mitochondria clinda->mito targets autophagy Impaired Autophagy & Lysosome Function clinda->autophagy resp_chain Impaired Respiratory Chain mito->resp_chain ros Increased ROS resp_chain->ros bax Bax ros->bax bcl2 Bcl-2 ros->bcl2 autophagy->bax autophagy->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for Clindamycin-induced cytotoxicity.

References

Application Notes & Protocols: Quantification of Clindamycin and its Prodrug, Clindamycin Phosphate, in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin (B1669177) is a lincosamide antibiotic widely used against Gram-positive and anaerobic bacteria. In many pharmaceutical formulations, particularly for injectable or topical use, it is administered as a prodrug, Clindamycin Phosphate (B84403) (specifically, Clindamycin 2-Phosphate).[1][2] While the user specified Clindamycin 2,4-Diphosphate, the overwhelmingly prevalent and clinically utilized prodrug is Clindamycin 2-Phosphate. Following administration, this phosphate ester is rapidly hydrolyzed in vivo by endogenous phosphatases to release the active clindamycin.[1][3][4][5] Therefore, for pharmacokinetic and bioequivalence studies, it is the concentration of the active clindamycin moiety that is typically quantified in biological matrices such as plasma, serum, or tissue microdialysate.

These application notes provide detailed protocols for the quantification of clindamycin in biological samples using the two most robust and widely cited analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The latter is generally preferred for its superior sensitivity and selectivity.

Bioactivation of Clindamycin Phosphate

Clindamycin Phosphate itself is biologically inactive. Its therapeutic efficacy relies on its conversion to clindamycin within the body. This enzymatic process is a critical first step before the drug can exert its antibiotic effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[5]

cluster_bioactivation In-Vivo Bioactivation CP Clindamycin Phosphate (Inactive Prodrug) C Clindamycin (Active Drug) CP->C Hydrolysis ENZ Endogenous Phosphatases ENZ->C

Bioactivation pathway of Clindamycin Phosphate to active Clindamycin.

Quantitative Method Performance Summary

The choice of analytical method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. LC-MS/MS offers the lowest limits of quantification, making it ideal for studies involving low dosage or for tracking the terminal elimination phase of the drug.

Table 1: Performance Characteristics of LC-MS/MS Methods for Clindamycin Quantification in Plasma

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 0.2 - 80 ng/mL[6]0.030 - 10.0 mg/L[7]0.05 - 3.2 µg/mL[8]0.05 - 20.0 µg/mL[9]
LLOQ 0.2 ng/mL[6]0.030 mg/L[7]0.05 µg/mL[8]0.05 µg/mL[9]
Intra-day Precision (CV%) < 3.3%[6]< 6%[7]0.90% - 3.25%[8]5.13% - 13.7%[9]
Inter-day Precision (CV%) Summarized in study[6]< 6%[7]1.33% - 2.60%[8]4.35% - 8.32%[9]
Accuracy (RE%) 105% - 107% at LLOQ/ULOQ[6]Within ±6%[7]0.4% to -4.8% deviation[8]-10.8% to -4.17%[9]
Internal Standard Not specifiedDiphenhydramine[7]d1-N-ethylclindamycin[8]Verapamil[9]

Table 2: Performance Characteristics of HPLC-UV Method for Clindamycin Quantification in Plasma

ParameterMethod Details
Linearity Range 0.5 - 20 µg/mL[10][11]
LLOQ 0.2 µg/mL[10][11]
LOD 0.1 µg/mL[10][11]
Recovery > 82%[10][11]
Correlation Coefficient (r²) 0.990[10][11]
Internal Standard Phenobarbitone[10][11]

Detailed Experimental Protocols

Protocol 1: Quantification of Clindamycin in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for determining clindamycin concentrations in human plasma, suitable for pharmacokinetic studies.

cluster_workflow LC-MS/MS Experimental Workflow s1 1. Plasma Sample Collection s2 2. Addition of Internal Standard (IS) s1->s2 s3 3. Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 4. Centrifugation & Supernatant Transfer s3->s4 s5 5. LC Separation (C18 Column) s4->s5 s6 6. ESI+ Ionization s5->s6 s7 7. MS/MS Detection (MRM Mode) s6->s7 s8 8. Data Analysis & Quantification s7->s8

General workflow for the quantification of Clindamycin by LC-MS/MS.

1. Materials and Reagents

2. Sample Preparation (Protein Precipitation) [7]

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion (e.g., 10-20 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., Shim-pack VP-ODS, 2.0 x 150 mm, 5 µm)[7]

  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.25% formic acid in water[7]

  • Mobile Phase B: Methanol[7]

  • Gradient/Isocratic: Isocratic with 55% Mobile Phase B[7]

  • Flow Rate: 0.4 mL/min[7]

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[7]

  • MRM Transitions:

    • Clindamycin: m/z 425.2 → 126.3[7][9]

    • Diphenhydramine (IS): m/z 256.2 → 167.3[7]

  • Instrument Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of clindamycin.

  • Analyze the standards and samples as described above.

  • Construct a calibration curve by plotting the peak area ratio (Clindamycin/IS) against the nominal concentration of clindamycin.

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Determine the concentration of clindamycin in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Clindamycin in Human Plasma by HPLC-UV

This protocol provides a simpler, more accessible method for clindamycin quantification, suitable for applications where the extreme sensitivity of LC-MS/MS is not required.

cluster_workflow HPLC-UV Experimental Workflow s1 1. Plasma Sample Collection s2 2. Protein Precipitation (with Internal Standard) s1->s2 s3 3. Centrifugation s2->s3 s4 4. Supernatant Injection into HPLC System s3->s4 s5 5. Isocratic Separation (Reversed-Phase C18) s4->s5 s6 6. UV Detection (e.g., 195 nm) s5->s6 s7 7. Peak Integration & Quantification s6->s7

General workflow for the quantification of Clindamycin by HPLC-UV.

1. Materials and Reagents

  • Clindamycin reference standard

  • Internal Standard (IS), e.g., Phenobarbitone[10][11]

  • Acetonitrile (HPLC grade)

  • Disodium (B8443419) hydrogen phosphate

  • Orthophosphoric acid

  • Ultrapure Water

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation) [10][11]

  • Aliquot 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of Internal Standard working solution.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 50 µL into the HPLC system.

3. High-Performance Liquid Chromatography Conditions [10][11]

  • Column: Reversed-phase C18 column (e.g., ACE C18, 250 x 4.6 mm, 5 µm)[10][11]

  • Mobile Phase: 0.02M disodium hydrogen phosphate buffer (adjusted to pH 2.9 with orthophosphoric acid) and acetonitrile (71:29 v/v)[10][11]

  • Flow Rate: 1.5 mL/min[10][11]

  • Detection Wavelength: 195 nm[10][11]

  • Column Temperature: 25°C (Ambient)

  • Injection Volume: 50 µL[10]

4. Calibration and Quantification

  • Prepare calibration standards in blank plasma covering the range of 0.5-20 µg/mL.[10][11]

  • Process and analyze standards and samples as described.

  • Construct a calibration curve by plotting the peak area ratio (Clindamycin/IS) against the concentration.

  • Use linear regression to determine the concentration of clindamycin in unknown samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Clindamycin (B1669177) 2,4-Diphosphate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Detailed, optimized experimental protocols for the direct synthesis of Clindamycin 2,4-Diphosphate are not widely available in the public domain. The following proposed experimental protocol and troubleshooting guide are based on established principles of phosphorylation chemistry and extrapolation from published synthesis methods for Clindamycin 2-Phosphate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is a multi-step process that typically involves:

  • Protection of Reactive Groups: The 3-hydroxyl and the secondary amine on the proline ring are protected to prevent unwanted side reactions.

  • Phosphorylation: The hydroxyl groups at the 2- and 4-positions are phosphorylated. This may occur in a single step or sequentially.

  • Deprotection: The protecting groups are removed to yield the final this compound.

Q2: Why is the yield of this compound often low?

A2: Low yields can be attributed to several factors:

  • Incomplete Phosphorylation: Steric hindrance can make it difficult to phosphorylate both the 2- and 4-positions completely.

  • Side Reactions: The phosphorylating agents are highly reactive and can lead to the formation of byproducts.

  • Degradation: The phosphate (B84403) esters can be sensitive to pH and temperature, leading to degradation during the reaction or workup.

  • Purification Challenges: Separating the desired diphosphate (B83284) from the starting material, monophosphate intermediates, and byproducts is often difficult.

Q3: What are the key differences between synthesizing the 2-monophosphate and the 2,4-diphosphate?

A3: The synthesis of the 2-monophosphate typically involves the protection of the 3- and 4-hydroxyl groups, often as a cyclic acetal, followed by phosphorylation of the exposed 2-hydroxyl group.[1][2] For the 2,4-diphosphate, a different protecting group strategy is required to leave both the 2- and 4-hydroxyl groups accessible for phosphorylation. This adds complexity to the synthesis and can impact the overall yield.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of the reaction and determining the purity of the final product. Specifically, reversed-phase HPLC with a C18 or C8 column and a mobile phase containing an ion-pairing agent can be used to separate clindamycin, its monophosphate, and diphosphate derivatives.[3] Mass spectrometry (MS) is also crucial for confirming the identity of the product and any impurities.

Section 2: Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive phosphorylating agent.Use a fresh batch of the phosphorylating agent. Ensure it has been stored under appropriate anhydrous conditions.
Low reaction temperature.Increase the reaction temperature in small increments. Monitor the reaction closely for decomposition.
Presence of water in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction (Mixture of starting material, mono- and di-phosphate) Insufficient amount of phosphorylating agent.Increase the molar equivalents of the phosphorylating agent.
Short reaction time.Extend the reaction time and monitor the progress by HPLC.
Steric hindrance at the 4-position.Consider using a less bulky phosphorylating agent or a different catalyst to facilitate the reaction at the more hindered site.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature. Add the phosphorylating agent slowly at a low temperature.
Phosphorylating agent is too reactive.Use a milder phosphorylating agent.
Presence of impurities in the starting material.Purify the starting material before the phosphorylation step.
Difficulty in Purifying the Final Product Product is highly polar and water-soluble.Use ion-exchange chromatography or reversed-phase HPLC with an appropriate ion-pairing reagent for purification.
Co-elution of product with impurities.Optimize the HPLC method by changing the mobile phase composition, pH, or column type.
Product degradation during purification.Perform purification at a low temperature and use buffers to maintain a stable pH.

Section 3: Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on established chemical principles and requires optimization.

Step 1: Protection of Clindamycin

  • Suspend Clindamycin hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a suitable protecting agent for the secondary amine (e.g., Boc anhydride) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until the protection is complete (monitor by TLC or HPLC).

  • Work up the reaction to isolate the N-protected clindamycin.

Step 2: Diphosphorylation

  • Dissolve the N-protected clindamycin in an anhydrous solvent (e.g., pyridine).

  • Cool the solution to -10 to 0 °C.

  • Slowly add a phosphorylating agent (e.g., phosphorus oxychloride) to the solution.

  • Allow the reaction to stir at a low temperature, gradually warming to room temperature. Monitor the reaction progress by HPLC.

  • Quench the reaction by slowly adding it to a cold aqueous solution.

Step 3: Deprotection and Purification

  • Adjust the pH of the aqueous solution to acidic conditions to remove the N-Boc protecting group.

  • Purify the crude this compound using ion-exchange chromatography.

  • Lyophilize the fractions containing the pure product to obtain a solid.

Analytical HPLC Method
  • Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0)

  • Mobile Phase B: Methanol

  • Gradient: Start with a low percentage of B, and gradually increase to elute the more polar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Section 4: Data Presentation

Table 1: Comparison of Phosphorylating Agents

Phosphorylating AgentReactivityCommon ByproductsNotes
Phosphorus Oxychloride (POCl₃)HighHCl, phosphoric acidRequires a base (e.g., pyridine) to neutralize HCl.[4]
Dibenzyl phosphorochloridateModerateBenzyl chlorideBenzyl protecting groups can be removed by hydrogenolysis.
Bis(2,2,2-trichloroethyl) phosphochloridateHigh2,2,2-trichloroethanolTrichloroethyl groups are readily removed by zinc reduction.[1]

Table 2: Typical HPLC Retention Times

CompoundApproximate Retention Time (min)
Clindamycin15-20
Clindamycin 2-Phosphate8-12
This compound4-7
Note: Retention times are highly dependent on the specific HPLC conditions and should be determined experimentally.

Section 5: Visualizations

Synthesis_Pathway Clindamycin Clindamycin N_Protected N-Protected Clindamycin Clindamycin->N_Protected 1. Protection (e.g., Boc₂O) Diphosphate Protected Clindamycin 2,4-Diphosphate N_Protected->Diphosphate 2. Phosphorylation (e.g., POCl₃) Final_Product This compound Diphosphate->Final_Product 3. Deprotection (Acid) Troubleshooting_Workflow cluster_low_yield Troubleshoot Low Yield cluster_impure Troubleshoot Purity decision decision issue issue start Start Synthesis check_yield Check Yield & Purity (HPLC) start->check_yield low_yield Low Yield check_yield->low_yield No impure Impure Product check_yield->impure Low Purity success Successful Synthesis check_yield->success Yes check_reagents Check Reagent Activity low_yield->check_reagents optimize_purification Optimize Purification (Chromatography) impure->optimize_purification optimize_temp Optimize Temperature check_reagents->optimize_temp ensure_anhydrous Ensure Anhydrous Conditions optimize_temp->ensure_anhydrous check_side_reactions Investigate Side Reactions (MS) optimize_purification->check_side_reactions

References

Technical Support Center: Optimization of HPLC Separation for Clindamycin and its Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of clindamycin (B1669177) and its phosphate (B84403) derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of clindamycin and its phosphates.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Column degradation. - Interference from sample matrix.- Adjust mobile phase pH; for clindamycin, a slightly acidic pH (e.g., 2.5-4.9) is often used to ensure good peak shape.[1] - Reduce sample concentration or injection volume.[2] - Replace the column with a new one of the same type. A C8 or C18 column is commonly used.[3][4][5] - Prepare standards in a placebo matrix to account for matrix effects.[6]
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Inadequate column equilibration. - Pump malfunction.- Ensure precise mobile phase preparation and adequate mixing. Degas the mobile phase before use. - Use a column oven to maintain a constant temperature (e.g., 25°C or 40°C).[2][3][4] - Equilibrate the column with the mobile phase for a sufficient time before injection. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Poor Resolution Between Clindamycin and Impurities/Degradants - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Flow rate is too high.- Optimize the organic-to-aqueous ratio in the mobile phase. A gradient elution may be necessary for complex mixtures of impurities.[3][4][5] - Experiment with different column stationary phases (e.g., C18, C8, or Cyano) to achieve better selectivity.[2] - Reduce the flow rate to increase the interaction time with the stationary phase.
Ghost Peaks - Contamination in the mobile phase, injector, or column. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program between injections. - Flush the column with a strong solvent to remove contaminants.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit, tubing). - Particulate matter in the sample. - Mobile phase precipitation.- Replace the guard column or column inlet frit. - Filter all samples through a 0.45 µm syringe filter before injection. - Ensure mobile phase components are fully dissolved and compatible to prevent precipitation.
Low Sensitivity/Poor Signal-to-Noise Ratio - Incorrect detection wavelength. - Low sample concentration. - Detector lamp aging.- Set the UV detector to the wavelength of maximum absorbance for clindamycin, which is around 205-210 nm.[2][3][4] - Increase the sample concentration if it is below the limit of quantification. - Replace the detector lamp if it has exceeded its lifetime.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the separation of clindamycin and its phosphates?

A1: The most commonly used stationary phases are reversed-phase columns, particularly C18 and C8 columns.[3][4][5] For certain separations, a Cyano column has also been shown to be effective.[2] The choice of column will depend on the specific impurities and the sample matrix.

Q2: What is a typical mobile phase composition for clindamycin HPLC analysis?

A2: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to the acidic range, e.g., 2.5-4.9) and acetonitrile (B52724) or methanol (B129727) is frequently used.[1] The exact ratio of aqueous to organic phase will need to be optimized for the specific separation.

Q3: What detection wavelength should be used for clindamycin and its phosphates?

A3: Clindamycin and its phosphate derivatives have a weak UV absorbance. The recommended detection wavelength is typically in the low UV range, around 205-210 nm, to achieve adequate sensitivity.[2][3][4]

Q4: How can I resolve clindamycin from its known impurities like lincomycin (B1675468) and 7-epiclincomycin?

A4: Achieving good resolution requires careful method optimization. A gradient elution program, where the mobile phase composition is changed over time, can be effective in separating clindamycin from its closely related impurities.[3][4] Additionally, adjusting the mobile phase pH and selecting a high-efficiency column are crucial.

Q5: What should I do if my sample is in a complex matrix like a cream or gel?

A5: For complex matrices, proper sample preparation is critical to avoid interference and column contamination. This may involve techniques like solvent extraction, precipitation of excipients, and filtration. It is also advisable to use a guard column to protect the analytical column. To compensate for matrix effects, preparing calibration standards in a placebo matrix is recommended.[6]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Clindamycin Palmitate Hydrochloride

This protocol is based on a validated method for the determination of clindamycin palmitate hydrochloride.[2]

  • Instrumentation: Agilent 1050 series HPLC system or equivalent.

  • Column: Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 µm) with a Phenomenex cyano guard cartridge (4 × 3.0 mm).[2]

  • Mobile Phase: Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 30 µL.[2]

  • Detection: UV at 210 nm.[2]

  • Standard Preparation: Prepare a stock solution of 10 mg/mL clindamycin palmitate hydrochloride in phosphate buffer (5 mM, pH 3.0). Serially dilute with the mobile phase to create calibration standards ranging from 15 to 500 µg/mL.[2]

Protocol 2: Gradient HPLC Method for Clindamycin Phosphate and Impurities

This protocol is adapted from a method for analyzing clindamycin phosphate injection and its impurities.[3][4]

  • Instrumentation: Waters Alliance e2695 or Agilent Infinity 1260 series with a PDA detector.[3][4]

  • Column: Zorbax Eclipse XDB C8 (250 × 4.6 mm, 5 µm).[3][4]

  • Mobile Phase:

    • Mobile Phase A: Buffer (e.g., Ortho-phosphoric acid solution, pH adjusted with ammonia).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A gradient program should be developed to effectively separate the main peak from its impurities. An example of a gradient program can be found in the USP monograph for Clindamycin Phosphate Injection.

  • Flow Rate: 1.2 mL/min.[3][4]

  • Column Temperature: 40°C.[3][4]

  • Injection Volume: 20 µL.[3][4]

  • Detection: PDA detector set at 205 nm.[3][4]

  • Sample Preparation: Dilute the clindamycin phosphate injection with a suitable diluent to achieve a final concentration within the calibration range.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Clindamycin and its Derivatives

Analyte Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Clindamycin Palmitate HClCyano (150 x 4.6 mm, 5 µm)5 mM KH₂PO₄ (pH 3.0):ACN:THF (20:75:5)1.0210
Clindamycin PhosphateC8 (250 x 4.6 mm, 5 µm)Gradient with phosphate buffer and ACN/Methanol1.2205[3][4]
Clindamycin PhosphateC18 (250 x 4.6 mm, 5 µm)20% ACN, 0.1% Ammoniacal liquor, pH 4.90 with formic acid1.0210
Clindamycin PhosphateC8 (250 x 4.6 mm, 5 µm)13.6g KH₂PO₄ in 1000ml water (pH 2.5):ACN (70:30)1.0210[7]

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Reference
Resolution (between clindamycin and critical impurity) > 1.5[2]
Tailing Factor < 2.0[2]
Theoretical Plates > 2000[2]
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%[2]

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_issues Peak Shape & Retention cluster_separation_issues Separation & Sensitivity cluster_system_issues System Performance start HPLC Problem Identified peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Check Peak Integrity resolution Poor Resolution? start->resolution Check Separation backpressure High Backpressure? start->backpressure Check System Health retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes reduce_conc Reduce Sample Concentration peak_shape->reduce_conc Yes replace_column_peak Replace Column peak_shape->replace_column_peak Yes check_mp Check Mobile Phase Preparation & Degas retention_time->check_mp Yes use_oven Use Column Oven retention_time->use_oven Yes equilibrate Increase Equilibration Time retention_time->equilibrate Yes retention_time->resolution No solution Problem Resolved adjust_ph->solution reduce_conc->solution replace_column_peak->solution check_mp->solution use_oven->solution equilibrate->solution sensitivity Low Sensitivity? resolution->sensitivity No optimize_mp Optimize Mobile Phase Gradient resolution->optimize_mp Yes change_column Try Different Column Chemistry resolution->change_column Yes reduce_flow Reduce Flow Rate resolution->reduce_flow Yes check_wavelength Verify Detection Wavelength sensitivity->check_wavelength Yes increase_conc Increase Sample Concentration sensitivity->increase_conc Yes replace_lamp Replace Detector Lamp sensitivity->replace_lamp Yes sensitivity->backpressure No optimize_mp->solution change_column->solution reduce_flow->solution check_wavelength->solution increase_conc->solution replace_lamp->solution ghost_peaks Ghost Peaks? backpressure->ghost_peaks No replace_guard Replace Guard Column/Frit backpressure->replace_guard Yes filter_sample Filter Sample backpressure->filter_sample Yes check_precipitation Check for Mobile Phase Precipitation backpressure->check_precipitation Yes fresh_mp Use Fresh Mobile Phase ghost_peaks->fresh_mp Yes needle_wash Implement Needle Wash ghost_peaks->needle_wash Yes flush_column Flush Column ghost_peaks->flush_column Yes replace_guard->solution filter_sample->solution check_precipitation->solution fresh_mp->solution needle_wash->solution flush_column->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Workflow cluster_selection Initial Parameter Selection cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) start Define Analytical Goal (e.g., Assay, Impurity Profiling) select_column Select Column (e.g., C18, C8, Cyano) start->select_column select_mp Select Mobile Phase (Aqueous Buffer & Organic Solvent) select_column->select_mp select_detector Select Detector & Wavelength (e.g., UV @ 210 nm) select_mp->select_detector optimize_isocratic Initial Isocratic Runs select_detector->optimize_isocratic optimize_gradient Develop Gradient for Complex Separations optimize_isocratic->optimize_gradient If resolution is poor optimize_ph Optimize Mobile Phase pH optimize_isocratic->optimize_ph Optimize peak shape optimize_gradient->optimize_ph optimize_temp Optimize Column Temperature optimize_ph->optimize_temp specificity Specificity optimize_temp->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Final Validated HPLC Method robustness->final_method

Caption: A typical workflow for HPLC method development and validation.

References

Technical Support Center: Purification of Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Clindamycin (B1669177) 2,4-Diphosphate.

Frequently Asked Questions (FAQs)

Q1: What is Clindamycin 2,4-Diphosphate and why is its purification challenging?

This compound is recognized as an impurity found in the bulk material of Clindamycin Phosphate (B84403), a semi-synthetic antibiotic.[1] Its purification presents a significant challenge due to its structural similarity to the active pharmaceutical ingredient (API) and other related impurities, such as clindamycin-B-phosphate and epi-clindamycin phosphate. This similarity in chemical structure often leads to co-elution during chromatographic separation, making it difficult to isolate the pure compound.

Q2: What are the common impurities that co-elute with this compound?

During the purification of Clindamycin Phosphate, several related substances can co-elute with this compound. These include, but are not limited to:

  • Clindamycin-B-Phosphate

  • 3',6'-dehydro Clindamycin Phosphate

  • epi-Clindamycin Phosphate[1]

The separation of these impurities is critical to achieving high purity of the final product.

Q3: What analytical techniques are recommended for purity analysis of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and purity assessment of this compound and other related impurities.[1] For routine purity checks, a validated HPLC method with UV detection is often employed.

Troubleshooting Guide

Issue 1: Poor resolution and co-elution of impurities during HPLC purification.

Possible Cause: Suboptimal chromatographic conditions, such as incorrect mobile phase composition, pH, or column chemistry. Structurally similar impurities often require highly specific conditions for effective separation.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Gradient Elution: Employ a gradient elution program to improve the separation of closely eluting peaks.

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of phosphate-containing compounds. Experiment with slight adjustments to the mobile phase pH to enhance resolution.

    • Organic Modifier: Vary the organic modifier (e.g., acetonitrile, methanol) and its concentration in the mobile phase.

  • Column Selection:

    • Stationary Phase: Use a high-resolution reversed-phase column (e.g., C18, C8) with a smaller particle size (e.g., ≤ 3 µm) to improve peak efficiency and resolution.

    • Column Temperature: Adjusting the column temperature can influence selectivity. Evaluate a range of temperatures (e.g., 30-50°C) to find the optimal condition.

Issue 2: Low yield of purified this compound.

Possible Cause: As an impurity, the initial concentration of this compound in the crude material is low. Losses can occur during multiple purification steps.

Troubleshooting Steps:

  • Enrichment of Starting Material: If possible, use a starting material that is enriched with the desired impurity.

  • Optimize Collection Parameters: In preparative HPLC, fine-tune the peak fractionation parameters to minimize the collection of overlapping regions with adjacent impurities.

  • Minimize Purification Steps: Each purification step can lead to product loss. Streamline the workflow to include only essential steps.

  • Crystallization Optimization: If using crystallization, carefully control parameters such as solvent system, temperature, and cooling rate to maximize the recovery of the pure compound.

Issue 3: Product degradation during purification.

Possible Cause: Clindamycin phosphate esters can be susceptible to hydrolysis or other degradation pathways under harsh pH or high-temperature conditions.

Troubleshooting Steps:

  • pH Control: Maintain the pH of all solutions within a stable range, as indicated by stability studies of the parent compound.

  • Temperature Management: Avoid excessive temperatures during all purification steps. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration.

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

Table 1: Typical Preparative HPLC Parameters for Impurity Isolation

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer)
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of target impurity
Flow Rate Typically 2-5 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm)
Loading Dependent on column size and impurity concentration

Table 2: Example of Crystallization Solvents for Clindamycin Phosphates

Solvent SystemPurposeReference
Ethanol/WaterAnti-solvent crystallization[2]
n-Butanol/WaterCooling crystallization[3]

Experimental Protocols

Protocol 1: General Preparative HPLC for Impurity Isolation
  • Sample Preparation: Dissolve the crude Clindamycin Phosphate material in a suitable solvent, ensuring complete dissolution. The concentration should be optimized based on the column loading capacity.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Run the optimized gradient elution method to separate the components.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

  • Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: General Crystallization Procedure
  • Dissolution: Dissolve the purified, amorphous this compound in a minimal amount of a suitable solvent (e.g., water) with gentle heating if necessary.

  • Addition of Anti-solvent: Slowly add an anti-solvent (e.g., ethanol) to the solution with stirring until turbidity is observed.

  • Crystal Growth: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the pure compound can aid in initiating crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature.

Visualizations

Purification_Workflow Crude Crude Clindamycin Phosphate Prep_HPLC Preparative HPLC Separation Crude->Prep_HPLC Fraction_Collection Fraction Collection (Target: this compound) Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling If Pure Solvent_Removal Solvent Removal Pooling->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Drying Drying Crystallization->Drying Pure_Product Pure Clindamycin 2,4-Diphosphate Drying->Pure_Product

Caption: General workflow for the purification of this compound.

Coeluting_Impurities cluster_0 Crude Mixture Components Clindamycin_Phosphate Clindamycin Phosphate (API) Clindamycin_2_4_Diphosphate Clindamycin 2,4-Diphosphate Clindamycin_B_Phosphate Clindamycin-B -Phosphate Clindamycin_2_4_Diphosphate->Clindamycin_B_Phosphate  Potential Co-elution   epi_Clindamycin_Phosphate epi-Clindamycin Phosphate Clindamycin_2_4_Diphosphate->epi_Clindamycin_Phosphate  Potential Co-elution   Other_Impurities Other Related Substances

Caption: Potential co-eluting impurities with this compound.

References

How to prevent hydrolysis of Clindamycin 2,4-Diphosphate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of Clindamycin (B1669177) 2,4-Diphosphate during storage. The information is structured to address specific issues you might encounter during your experiments.

Disclaimer: Limited direct research exists for the stability of Clindamycin 2,4-Diphosphate. Much of the following guidance is extrapolated from studies on the more common Clindamycin 2-Phosphate. It is crucial to perform your own stability studies for your specific formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Clindamycin 2-Phosphate?

This compound is a derivative of the lincosamide antibiotic, clindamycin, with two phosphate (B84403) groups attached at the 2 and 4 positions of the sugar moiety. The more common form, Clindamycin Phosphate, is Clindamycin 2-Phosphate. The presence of a second phosphate group can influence the molecule's solubility, stability, and hydrolysis kinetics.

Q2: What are the primary factors that cause the hydrolysis of this compound?

The primary factors leading to the hydrolysis of phosphate esters like this compound are:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Moisture: Water is a key reactant in the hydrolysis process.

  • Enzymes: In biological systems, phosphatases can rapidly hydrolyze the phosphate esters.

Q3: What are the expected degradation products of this compound hydrolysis?

Based on the degradation pathways of Clindamycin 2-Phosphate, the expected hydrolysis products of this compound include:

  • Clindamycin 2-Phosphate (partial hydrolysis)

  • Clindamycin 4-Phosphate (partial hydrolysis)

  • Clindamycin (complete hydrolysis of both phosphate groups)[2]

  • Lincomycin-2-phosphate and other related substances may also be formed under certain conditions.[3]

Q4: What are the ideal storage conditions to minimize hydrolysis?

To minimize hydrolysis, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For solutions, refrigeration at 2-8°C is generally recommended, and freezing may further enhance stability, although care must be taken to ensure the compound fully redissolves upon thawing.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in stored samples Hydrolysis of the phosphate esters.Verify storage conditions (temperature, humidity). Analyze for the presence of clindamycin and partially hydrolyzed intermediates using HPLC. Adjust storage to be cooler and drier.
Unexpected peaks in chromatogram Formation of degradation products.Identify the degradation products using mass spectrometry. Review the storage pH and temperature to identify conditions that may be promoting specific degradation pathways.
Precipitate formation in solution pH shift leading to insolubility of the parent compound or degradation products. Incompatibility with the container.Check the pH of the solution. Ensure the storage container is made of an inert material like glass.[6]
Discoloration of the sample Oxidative degradation or other side reactions.Store under an inert atmosphere (e.g., nitrogen or argon). Protect from light. Analyze for oxidative degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for Clindamycin Phosphate Formulations

FormulationTemperatureContainerDuration of Stability
Topical Gel/Lotion/Solution20-25°C (Do not freeze)Tight containerAs per manufacturer
Reconstituted Gel (with Benzoyl Peroxide)≤25°COriginal container3 months
Injectable Solution20-25°CVials/GALAXY plastic containersAs per manufacturer
Admixtures in 0.9% NaCl4°CEthylene vinyl acetate (B1210297) bags30 days[7]
Admixtures in 0.9% NaCl23°CEthylene vinyl acetate bags7 days[7]

Table 2: Effect of pH on the Stability of Clindamycin (Parent Drug)

pH RangeMajor Degradation Pathway
0.4 - 4Hydrolysis of the thioglycoside linkage[6]
5 - 10Scission of the 7-(S)-Cl to form the 7-(R)-OH analog (lincomycin)[6]
3 - 5Maximum stability[6]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of Clindamycin Phosphates

This protocol is a general guideline and should be optimized for this compound.

Objective: To quantify the amount of intact this compound and its degradation products over time under various storage conditions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Samples of this compound stored under different conditions (e.g., varying temperature, pH, humidity)

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.

  • Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase A) to a known concentration.

  • Preparation of Sample Solutions: Dilute the stored samples to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar degradation products.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Identify and quantify the peak corresponding to this compound and any new peaks that appear over time, which are indicative of degradation products. Calculate the percentage of remaining this compound at each time point.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation pathways of this compound under stress conditions.

Procedure:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at a controlled temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.[3]

  • Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 70°C).[1]

  • Photodegradation: Expose a solution of this compound to UV light.

  • Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products.

Visualizations

Hydrolysis_Pathway CP24 This compound CP2 Clindamycin 2-Phosphate CP24->CP2 Hydrolysis at C4-phosphate CP4 Clindamycin 4-Phosphate CP24->CP4 Hydrolysis at C2-phosphate C Clindamycin CP2->C Hydrolysis CP4->C Hydrolysis

Caption: Proposed Hydrolysis Pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis T Temperature Degradation Degradation Products T->Degradation leads to pH pH pH->Degradation leads to Hum Humidity Hum->Degradation leads to HPLC HPLC Analysis MS Mass Spectrometry Sample This compound Sample Sample->T expose to Sample->pH expose to Sample->Hum expose to Degradation->HPLC quantify Degradation->MS identify

Caption: Experimental Workflow for Stability Testing.

Troubleshooting_Logic Start Problem: Loss of Potency CheckStorage Verify Storage Conditions (Temp, Humidity, Light) Start->CheckStorage CheckpH Measure pH of Solution Start->CheckpH Analyze Analyze by HPLC CheckStorage->Analyze CheckpH->Analyze Degradation Degradation Products Detected? Analyze->Degradation AdjustStorage Action: Adjust Storage (Cooler, Drier, Darker) Degradation->AdjustStorage Yes AdjustpH Action: Buffer Solution to Optimal pH Degradation->AdjustpH Yes NoDegradation No Degradation (Consider other issues) Degradation->NoDegradation No

Caption: Troubleshooting Logic for Loss of Potency.

References

Technical Support Center: Refining Analytical Methods for Clindamycin 2,4-Diphosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of Clindamycin 2,4-Diphosphate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of this compound, primarily using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of this compound in reversed-phase HPLC?

A1: this compound is a highly polar compound due to the two phosphate (B84403) groups. In reversed-phase HPLC, it will typically have a short retention time, eluting early in the chromatogram, especially with mobile phases high in aqueous content. Its retention is highly dependent on the mobile phase pH and the type of stationary phase used.

Q2: What is a suitable detection wavelength for this compound?

A2: Clindamycin and its phosphate esters lack a strong chromophore. A low UV wavelength, typically around 205 nm or 210 nm, is commonly used for detection[1][2].

Q3: How can I confirm the identity of a peak as this compound?

A3: Peak identity can be confirmed by comparing the retention time with a certified reference standard of this compound. For unequivocal identification, mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound in the peak[3]. The molecular weight of this compound is 584.94 g/mol .

Troubleshooting Common HPLC Issues

Q4: I am observing significant peak tailing for the this compound peak. What are the possible causes and solutions?

A4: Peak tailing for phosphate-containing compounds is a common issue in reversed-phase HPLC.

  • Cause 1: Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the phosphate groups of the analyte, leading to peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-4.0) can suppress the ionization of silanol groups, reducing these interactions.

      • Use an End-Capped Column: Employ a modern, well-end-capped C18 or C8 column to minimize the number of accessible silanol groups.

      • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can be difficult to remove from the column.

  • Cause 2: Metal Contamination: The phosphate groups can chelate with metal ions (e.g., iron, stainless steel) present in the HPLC system (frits, tubing, column hardware), causing peak tailing.

    • Solution:

      • Use a Bio-inert or PEEK-lined System: If possible, use an HPLC system with bio-inert or PEEK flow paths to minimize metal contact.

      • Add a Chelating Agent: Incorporating a weak chelating agent, such as a low concentration of phosphate buffer itself, in the mobile phase can help to passivate the metal surfaces.

Q5: The retention time for this compound is not reproducible and keeps shifting. What should I check?

A5: Shifting retention times can be caused by several factors.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.

    • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned.

  • Cause 2: Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or changes in pH.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is within its effective buffering range.

  • Cause 3: Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

  • Cause 4: Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and shifting retention times.

    • Solution: Perform regular pump maintenance, including checking for leaks and cleaning or replacing check valves as needed.

Q6: I am having difficulty separating this compound from Clindamycin Phosphate and other related impurities. How can I improve the resolution?

A6: Achieving good resolution between structurally similar and highly polar compounds can be challenging.

  • Solution 1: Optimize Mobile Phase Composition:

    • Adjust pH: The ionization state of both the analytes and the stationary phase is pH-dependent. Systematically varying the mobile phase pH can significantly impact selectivity and resolution. A patent for the analysis of Clindamycin Phosphate impurities suggests that adjusting the pH to around 4.9 can improve the separation and peak shape of related substances[2].

    • Modify Organic Solvent Ratio: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can alter the elution strength and improve separation.

    • Gradient Elution: Employing a shallow gradient with a slow increase in the organic solvent concentration can often provide better separation for a complex mixture of related substances than an isocratic method.

  • Solution 2: Select an Appropriate Stationary Phase:

    • While C18 columns are common, a C8 or a polar-embedded phase column might offer different selectivity for these polar compounds.

  • Solution 3: Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Data Presentation

Table 1: Comparison of HPLC Methods for Clindamycin Phosphate and Impurity Analysis

ParameterMethod 1 (USP)[1]Method 2 (Patent)[2]Method 3 (Research Paper)[4]
Column Zorbax Eclipse XDB C8, 250 x 4.6 mm, 5 µmDiamonsil ODS C18, 250 x 4.6 mm, 5 µmHypersil BDS C8, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of Solution C and Solution D*20% Acetonitrile, 0.1% Ammoniacal liquor, pH 4.9 with Formic AcidBuffer:Acetonitrile (70:30 v/v)**
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection 205 nm210 nm210 nm
Column Temp. 40°C25°CNot Specified

*Solution C: (Acetonitrile:Methanol 90:10):(Phosphoric Acid Buffer pH 5.5) (80:920). Solution D: (Acetonitrile:Methanol 90:10):(Phosphoric Acid Buffer pH 5.5) (480:520)[1]. **Buffer: 13.6 g Potassium dihydrogen orthophosphate in 1000 mL water, pH adjusted to 2.5 with orthophosphoric acid[5].

Table 2: Method Validation Parameters for Clindamycin Phosphate Analysis

ParameterReported ValueReference
Linearity Range 22-220 µg/mL[6]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 1.29 µg/mL[8]
Limit of Quantitation (LOQ) 3.93 µg/mL[8]
Accuracy (% Recovery) 98.9 – 100.6%[9]
Precision (%RSD) < 2%[9]
Robustness %RSD < 2% for variations in flow rate, mobile phase composition, and column temperature[4][9]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound as an Impurity in Clindamycin Phosphate

This protocol is adapted from a patented method for the analysis of Clindamycin Phosphate impurities[2].

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Diamonsil ODS C18 (5 µm, 250 x 4.6 mm) or equivalent.

    • Mobile Phase: Prepare a mixture of 20% acetonitrile and 80% aqueous solution containing 0.1% ammoniacal liquor. Adjust the pH of the final mixture to 4.90 with formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Clindamycin Phosphate sample in the mobile phase to a suitable concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram and the retention time of the this compound peak.

    • Inject the sample solution and record the chromatogram.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution inject Inject Sample/Standard prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire_data Acquire Chromatogram detect->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Analyte integrate_peaks->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed (e.g., Peak Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Metal Contamination start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2a Use Bio-inert System cause2->solution2a solution2b Add Chelating Agent cause2->solution2b solution3 Optimize Mobile Phase pH cause3->solution3 result Problem Resolved solution1a->result solution1b->result solution2a->result solution2b->result solution3->result

Caption: Troubleshooting logic for peak tailing.

References

Technical Support Center: Enhancing the Bioavailability of Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of Clindamycin (B1669177) 2,4-Diphosphate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the activation of Clindamycin 2,4-Diphosphate?

A1: this compound is a prodrug, meaning it is administered in an inactive form and must be converted to its active form, clindamycin, within the body. This bioactivation is primarily achieved through hydrolysis by alkaline phosphatase enzymes, which are widely distributed throughout the body, particularly in the intestinal mucosa.[1] The enzymatic cleavage of the phosphate (B84403) group increases the lipophilicity of the molecule, facilitating its absorption.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

A2: The primary challenges include:

  • Incomplete Hydrolysis: The conversion to active clindamycin by alkaline phosphatases may be incomplete, limiting the amount of active drug available for absorption.[1]

  • Poor Membrane Permeability: While the phosphate group enhances water solubility, the prodrug itself may have poor permeability across the intestinal epithelium.[1][2]

  • Gastrointestinal Side Effects: At higher doses, clindamycin can cause gastrointestinal issues, which can impact patient compliance and consistent dosing.[3]

  • Short Half-Life: The active form, clindamycin, has a relatively short biological half-life, necessitating frequent dosing to maintain therapeutic concentrations.[4]

Q3: What are the leading strategies to enhance the bioavailability of this compound?

A3: Key strategies focus on advanced formulation and delivery systems:

  • Nanoparticle-Based Systems: Encapsulating the prodrug in nanoparticles, such as those made from PLA/PLGA or inorganic-organic hybrids, can protect it from degradation, provide controlled release, and improve its uptake.[5][6][7]

  • Liposomal Formulations: Liposomes can encapsulate clindamycin phosphate, enhancing its permeation through biological membranes, particularly the skin for topical applications, and may reduce systemic side effects.[8][9][]

  • Microemulsions and Gels: For topical delivery, microemulsions and specialized gels containing penetration enhancers can significantly improve skin absorption.[11][12]

  • Microsponges: Oral microsponges can offer prolonged and controlled release of the drug, potentially improving patient compliance and antimicrobial efficacy.[4][13]

  • Transfersomes: These are ultradeformable vesicles that can enhance the dermal delivery of clindamycin phosphate.[14][15]

Troubleshooting Guides

Issue 1: Low In Vitro Drug Release from Formulations
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Polymer/Lipid Ratio Optimize the drug-to-polymer or drug-to-lipid ratio. For PLA/PLGA nanoparticles, a 1:10 drug-to-polymer ratio has been found to be optimal for creating stable and monodispersed nanoparticles.[7] For liposomes, a 1:1:1 ratio of drug:lipid:cholesterol has shown high encapsulation efficiency.[8]Improved release profile with a higher cumulative drug release over time.
Inappropriate Excipients For topical gels, incorporate penetration enhancers like propylene (B89431) glycol. The vehicle's composition, such as water content, is also crucial for solubilizing the drug.[11][16]Enhanced drug release from the formulation matrix.
Suboptimal Formulation pH Adjust the pH of the formulation. The stability of clindamycin phosphate can be pH-dependent, with decreased stability observed at a pH below 4.[17][18]Improved drug stability within the formulation, leading to more consistent release.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Prodrug Activation Investigate the activity of intestinal alkaline phosphatase. Factors like diet and co-administered drugs can influence its activity.[19][20]More consistent and predictable in vivo drug levels.
Food Effects While food does not significantly affect the overall absorption of clindamycin, it can slow the rate of absorption.[21] Conduct pharmacokinetic studies in a fasted state to minimize this variability.[21]Reduced variability in Tmax and Cmax values.
Improper Study Design Employ a randomized, two-way crossover study design to minimize inter-subject variability. A washout period of at least 7 days is recommended.[22]More robust and statistically significant pharmacokinetic data.

Data Presentation

Table 1: Comparison of Different Nanoparticle Formulations for Clindamycin Delivery

Formulation Type Polymer/Material Particle Size (nm) Encapsulation Efficiency (%) Key Finding Reference
NanoparticlesPLA323.5 ± 16.39HighOptimal drug-to-polymer ratio of 1:10 for stability.[7][7]
NanoparticlesPLGANot SpecifiedHighDemonstrated a controlled release profile for up to 144 hours.[7][7]
Inorganic-Organic Hybrid Nanoparticles[ZrO]2+[CLP]2-50-10082 (drug loading)70-150 times higher intracellular drug concentration compared to free drug.[5][6][5][6]
MicrospongesEudragit S10082,30074.57Twofold increase in simulated AUC compared to the reference product.[4][13][4][13]
TransfersomesNot SpecifiedUniform93.3 ± 0.8Significantly higher in vitro release compared to carbopol gel.[14][14]

Table 2: Pharmacokinetic Parameters of Clindamycin from Different Formulations and Routes

Formulation/Route Cmax (ng/mL) AUC (ng·h/mL) Bioavailability (%) Reference
Oral (Capsule)3.4 (µg/mL)13.1 (µg·h/mL)~90[3][23]
Topical (Liposomal Gel)Not ApplicableNot ApplicableHigher skin permeation (54%) than non-liposomal gel (48.7%).[8][8]
Oral (Resinate Formulation)Lower than referenceLower than reference78.8 (relative)[24]

Experimental Protocols

Protocol 1: Preparation of Clindamycin Phosphate-Loaded PLA/PLGA Nanoparticles

This protocol is based on the solvent evaporation method.[7]

  • Preparation of Organic Phase: Dissolve a specific amount of clindamycin hydrochloride and either PLA or PLGA polymer in an organic solvent. A drug-to-polymer ratio of 1:10 is recommended for optimal stability.[7]

  • Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion overnight at room temperature to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles multiple times with ultrapure water to remove any residual PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the topical delivery of clindamycin phosphate formulations.[8][12]

  • Membrane Preparation: Use excised rat abdominal skin or a synthetic membrane. Mount the membrane on a Franz diffusion cell with the dermal side in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer, such as phosphate buffer pH 7.4. Maintain the temperature at 37 ± 0.5°C and stir continuously.

  • Sample Application: Apply a known quantity of the clindamycin phosphate formulation (e.g., liposomal gel, microemulsion) to the epidermal side of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.

  • Analysis: Analyze the concentration of clindamycin phosphate in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

Mandatory Visualizations

Clindamycin_Prodrug_Activation cluster_administration Administration cluster_bioactivation Bioactivation in Intestine cluster_absorption Absorption Clindamycin_2_4_Diphosphate This compound (Prodrug, Water-Soluble) Alkaline_Phosphatase Intestinal Alkaline Phosphatases Clindamycin_2_4_Diphosphate->Alkaline_Phosphatase Hydrolysis Active_Clindamycin Active Clindamycin (Lipophilic) Alkaline_Phosphatase->Active_Clindamycin Cleavage of Phosphate Groups Systemic_Circulation Systemic Circulation Active_Clindamycin->Systemic_Circulation Membrane Permeation Nanoparticle_Formulation_Workflow Start Start: Drug & Polymer Dissolution 1. Dissolve Drug and Polymer in Organic Solvent Start->Dissolution Emulsification 2. Emulsify in Aqueous Stabilizer Solution (o/w) Dissolution->Emulsification Solvent_Evaporation 3. Evaporate Organic Solvent Emulsification->Solvent_Evaporation Purification 4. Centrifuge and Wash Nanoparticles Solvent_Evaporation->Purification Lyophilization 5. Freeze-Dry to Obtain Powder Purification->Lyophilization Characterization Characterization: - Particle Size - Encapsulation Efficiency - In Vitro Release Lyophilization->Characterization End End: Nanoparticle Formulation Characterization->End Troubleshooting_Bioavailability Low_Bioavailability Low Bioavailability Observed Check_Release 1. Assess In Vitro Drug Release Low_Bioavailability->Check_Release Start Here Optimize_Formulation Optimize Formulation: - Polymer/Lipid Ratio - Excipients (e.g., Enhancers) - pH Check_Release->Optimize_Formulation If Release is Poor Check_Stability 2. Evaluate Formulation Stability Check_Release->Check_Stability If Release is Adequate Modify_Storage Modify Storage Conditions and Formulation pH Check_Stability->Modify_Storage If Unstable Assess_Permeability 3. Evaluate Membrane Permeability Check_Stability->Assess_Permeability If Stable Incorporate_Enhancers Incorporate Permeation Enhancers or Use Nano-carriers Assess_Permeability->Incorporate_Enhancers If Permeability is Low

References

Technical Support Center: Consistent Synthesis of Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Clindamycin (B1669177) 2,4-Diphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and troubleshooting for the consistent synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Clindamycin 2,4-Diphosphate and why is it of interest?

A1: this compound is a di-phosphorylated derivative of the antibiotic clindamycin. Phosphorylation can modify the physicochemical properties of a drug, such as its solubility and pharmacokinetic profile. While Clindamycin 2-Phosphate is a well-known prodrug, the 2,4-diphosphate is a less common derivative that may be of interest for research into new therapeutic applications or as a reference standard for impurity analysis.

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges in synthesizing this compound include:

  • Selective Phosphorylation: Clindamycin has three free hydroxyl groups at the 2, 3, and 4 positions. Achieving selective phosphorylation at the 2 and 4 positions while avoiding phosphorylation at the 3 position is difficult without the use of protecting groups.

  • Product Mixture: Direct phosphorylation of unprotected clindamycin will likely result in a mixture of mono-, di-, and tri-phosphorylated products, as well as unreacted starting material.

  • Purification: The separation of this compound from this complex mixture is a significant challenge due to the similar polarities of the various phosphorylated species.

  • Reagent Stoichiometry: Precise control over the stoichiometry of the phosphorylating agent is crucial to maximize the yield of the desired diphosphate (B83284).

Q3: What are the key differences between the synthesis of Clindamycin 2-Phosphate and this compound?

A3: The established synthesis of Clindamycin 2-Phosphate typically involves the protection of the hydroxyl groups at the 3 and 4 positions before the phosphorylation step. This directs the phosphorylation to the 2-position. For the synthesis of this compound, a likely approach would be to perform the phosphorylation on unprotected clindamycin, which necessitates a more complex purification strategy to isolate the desired product.

Q4: Which analytical techniques are suitable for characterizing this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating the different phosphorylated isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the diphosphate and to identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Essential for the structural elucidation and to confirm the positions of the phosphate (B84403) groups on the clindamycin scaffold. ³¹P NMR is particularly useful for identifying and quantifying different phosphorylated species.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Phosphorylated Products Incomplete reaction.- Increase reaction time or temperature. - Use a more reactive phosphorylating agent. - Ensure all reagents are anhydrous, as moisture can quench the phosphorylating agent.
Degradation of starting material or product.- Use milder reaction conditions (e.g., lower temperature, less aggressive phosphorylating agent). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts (Mono-, Tri-phosphates) Lack of selectivity in the phosphorylation reaction.- Carefully control the stoichiometry of the phosphorylating agent. A slight excess may be needed, but a large excess will favor tri-phosphorylation. - Optimize the reaction temperature; lower temperatures may improve selectivity.
Difficulty in Purifying this compound Similar polarity of phosphorylated byproducts.- Employ advanced chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC with a suitable ion-pairing agent. - Consider derivatization of the phosphate groups to aid in separation, followed by a deprotection step.
Inconsistent Batch-to-Batch Results Variability in starting material quality.- Ensure the purity and dryness of the starting clindamycin. - Use fresh, high-quality phosphorylating agents and anhydrous solvents.
Poor control over reaction parameters.- Maintain strict control over temperature, reaction time, and reagent addition rates.
Confirmation of Phosphorylation Sites is Ambiguous Insufficient analytical data.- Utilize 2D NMR techniques (e.g., HMBC, HSQC) to establish correlations between the phosphorus atoms and the protons on the clindamycin backbone. - High-resolution mass spectrometry (HR-MS) can provide accurate mass data to support the proposed structure.

Experimental Protocols

Established Method: Synthesis of Clindamycin 2-Phosphate (for reference)

This method involves the protection of the 3- and 4-hydroxyl groups prior to phosphorylation.

Step 1: Protection of 3,4-hydroxyl groups

  • Suspend Clindamycin hydrochloride in a suitable solvent (e.g., acetone).

  • Add a protecting group reagent (e.g., 2,2-dimethoxypropane) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction to isolate the protected clindamycin.

Step 2: Phosphorylation of the 2-hydroxyl group

  • Dissolve the protected clindamycin in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a phosphorylating agent (e.g., phosphoryl chloride or a phosphochloridate).

  • Allow the reaction to proceed to completion.

  • Quench the reaction and perform an aqueous work-up.

Step 3: Deprotection

  • Dissolve the phosphorylated intermediate in a suitable solvent.

  • Add an acid (e.g., dilute hydrochloric acid) to remove the protecting group.

  • Monitor the deprotection by TLC or LC-MS.

  • Purify the final product, Clindamycin 2-Phosphate, by crystallization or chromatography.

Proposed Method for this compound Synthesis

This proposed method proceeds without protecting groups, relying on stoichiometry and purification to isolate the desired product.

Step 1: Direct Phosphorylation of Clindamycin

  • Dissolve Clindamycin free base in an anhydrous aprotic solvent (e.g., pyridine or trimethyl phosphate).

  • Cool the solution to 0°C under an inert atmosphere.

  • Slowly add a phosphorylating agent (e.g., phosphoryl chloride) in a controlled stoichiometric amount (e.g., 2.0-2.5 equivalents).

  • Stir the reaction at 0°C for a specified time, monitoring the progress by ³¹P NMR and LC-MS to maximize the formation of the diphosphate.

  • Quench the reaction by the slow addition of water or an aqueous buffer.

Step 2: Purification

  • Neutralize the reaction mixture.

  • Perform an initial purification to remove the bulk of the solvent and inorganic salts.

  • Employ ion-exchange chromatography to separate the negatively charged phosphorylated species from unreacted clindamycin and other byproducts.

  • Further purify the fractions containing the diphosphate using reversed-phase HPLC with an appropriate mobile phase.

  • Isolate the pure this compound salt by lyophilization.

Data Presentation

Table 1: Hypothetical Yield and Purity of this compound with a Non-Optimized Protocol

ParameterValue
Phosphorylating Agent Phosphoryl Chloride
Equivalents of Agent 3.0
Reaction Temperature Room Temperature
Reaction Time 12 hours
Crude Yield 85% (mixture)
Purity of 2,4-Diphosphate (by HPLC) 35%
Major Impurities Clindamycin 2-Phosphate (25%), Clindamycin 4-Phosphate (15%), Clindamycin 2,3,4-Triphosphate (10%)

Table 2: Hypothetical Yield and Purity of this compound with an Optimized Protocol

ParameterValue
Phosphorylating Agent Phosphoryl Chloride
Equivalents of Agent 2.2
Reaction Temperature 0°C
Reaction Time 6 hours
Crude Yield 90% (mixture)
Purity of 2,4-Diphosphate (by HPLC) 60%
Major Impurities Clindamycin 2-Phosphate (15%), Clindamycin 4-Phosphate (10%), Clindamycin 2,3,4-Triphosphate (5%)

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Clindamycin Free Base phosphorylation Direct Phosphorylation (e.g., POCl3, Pyridine, 0°C) start->phosphorylation Dissolution quench Reaction Quench (Aqueous Buffer) phosphorylation->quench Controlled Time initial_purification Initial Work-up (Solvent Removal) quench->initial_purification ion_exchange Ion-Exchange Chromatography initial_purification->ion_exchange hplc RP-HPLC Purification ion_exchange->hplc Fraction Collection final_product This compound hplc->final_product Lyophilization hplc_analysis HPLC Purity final_product->hplc_analysis ms_analysis LC-MS Confirmation final_product->ms_analysis nmr_analysis NMR Structural Elucidation final_product->nmr_analysis

Caption: Proposed experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Desired Product incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation poor_selectivity Poor Selectivity start->poor_selectivity optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents milder_conditions Use Milder Conditions degradation->milder_conditions poor_selectivity->optimize_conditions control_stoichiometry Control Reagent Stoichiometry poor_selectivity->control_stoichiometry

Caption: Logical relationship for troubleshooting low yields in this compound synthesis.

Validation & Comparative

A Comparative Analysis of Clindamycin 2-Phosphate and its Diphosphate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antibiotic prodrug development, the precise chemical structure is paramount to ensure optimal therapeutic efficacy and safety. This guide provides a detailed comparison of Clindamycin (B1669177) 2-Phosphate, a widely used prodrug of the antibiotic clindamycin, and Clindamycin 2,4-Diphosphate, a known impurity. This analysis is intended for researchers, scientists, and drug development professionals to understand the critical differences in their chemical properties, biological activity, and the analytical methods for their characterization.

Clindamycin 2-phosphate is intentionally synthesized as a water-soluble prodrug that, after administration, is rapidly hydrolyzed by phosphatases in the body to release the active clindamycin.[1][2] This conversion is essential for its antibacterial activity, as the phosphate (B84403) ester itself is biologically inactive.[3] In contrast, this compound is recognized as an impurity that can arise during the synthesis of the 2-phosphate monoester.[4][5] The presence of a second phosphate group can significantly alter the molecule's properties, potentially affecting its conversion to the active drug and its overall performance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Clindamycin 2-Phosphate and this compound is presented below.

PropertyClindamycin 2-PhosphateThis compound
CAS Number 24729-96-21309048-48-3
Molecular Formula C18H34ClN2O8PSC18H35ClN2O11P2S
Molecular Weight 504.96 g/mol 584.94 g/mol
Synonyms Cleocin Phosphate, Dalacin TClindamycin Phosphate EP Impurity I
Role Antibiotic ProdrugImpurity

Comparative Performance and Biological Activity

The efficacy of clindamycin phosphate esters is dependent on their in vivo hydrolysis to the active clindamycin. Studies on different phosphate esters of clindamycin have shown that the position of the phosphate group significantly impacts the rate of this conversion. For instance, clindamycin 3-phosphate is hydrolyzed much more slowly and less extensively than the 2-phosphate ester.[2][6] While no direct studies on the hydrolysis rate of the 2,4-diphosphate have been identified, the presence of an additional phosphate group would likely hinder the enzymatic activity of phosphatases, leading to a slower and less efficient release of the active clindamycin.

Performance ParameterClindamycin 2-PhosphateThis compound (Inferred)
In Vitro Activity InactiveInactive
In Vivo Conversion Rapidly hydrolyzed to active clindamycinLikely slow and incomplete hydrolysis
Anticipated Efficacy High (as a prodrug)Low to negligible
Water Solubility HighLikely very high

Experimental Protocols

To quantify and compare these two compounds, a validated analytical method is essential. The following protocol outlines a High-Performance Liquid Chromatography (HPLC) method adapted from established procedures for the analysis of clindamycin phosphate and its impurities.[7][8]

Protocol: Comparative HPLC Analysis of Clindamycin 2-Phosphate and this compound

1. Objective: To separate and quantify Clindamycin 2-Phosphate and this compound in a sample.

2. Materials and Reagents:

  • Reference standards for Clindamycin 2-Phosphate and this compound

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • Sample containing clindamycin phosphate

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of 13.6 g/L potassium dihydrogen phosphate (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

5. Procedure:

  • Standard Preparation: Prepare individual standard solutions of Clindamycin 2-Phosphate and this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to Clindamycin 2-Phosphate and this compound based on the retention times of the standards. Calculate the concentration of each component in the sample by comparing the peak areas with those of the standards.

Visualizations

Prodrug Activation and Mechanism of Action

G cluster_0 In Vivo Administration cluster_1 Metabolic Conversion cluster_2 Active Drug and Target Clindamycin_2P Clindamycin 2-Phosphate Phosphatases Alkaline Phosphatases Clindamycin_2P->Phosphatases Rapid Hydrolysis Clindamycin_24DP This compound (Impurity) Clindamycin_24DP->Phosphatases Slow/Incomplete Hydrolysis Active_Clindamycin Active Clindamycin Phosphatases->Active_Clindamycin Bacterial_Ribosome Bacterial 50S Ribosome Active_Clindamycin->Bacterial_Ribosome Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Ribosome->Protein_Synthesis_Inhibition Leads to

Caption: Conversion of clindamycin prodrugs to the active form and its mechanism of action.

Experimental Workflow for Comparative Analysis

G start Start prep_standards Prepare Reference Standards (C2P & C2,4DP) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc HPLC Analysis (C18 Column, UV Detection) prep_standards->hplc prep_sample->hplc data Data Acquisition (Chromatograms) hplc->data quant Peak Identification & Quantification data->quant report Generate Report quant->report end End report->end

Caption: Workflow for the comparative HPLC analysis of clindamycin phosphates.

References

A Comparative Guide to the In Vivo Efficacy of Clindamycin and its Prodrug, Clindamycin 2,4-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the active antibiotic agent clindamycin (B1669177) and its phosphate (B84403) ester prodrug, clindamycin 2,4-diphosphate. The clinical effectiveness of this compound is intrinsically linked to its bioconversion into the active form, clindamycin. This document synthesizes available data, outlines relevant experimental protocols, and visualizes key biological and experimental processes.

Executive Summary

This compound is a water-soluble prodrug designed to be converted into the active antibacterial agent, clindamycin, within the body. This conversion is facilitated by endogenous phosphatases. Consequently, the in vivo efficacy of this compound is fundamentally dependent on the rate and extent of this bioactivation. Direct, systemic in vivo efficacy comparisons in head-to-head studies are not extensively reported in publicly available literature. However, the principle of prodrug activation allows us to infer that, upon successful conversion, the antimicrobial activity would be that of clindamycin. This guide will, therefore, focus on the mechanism of action of clindamycin, the conversion pathway of its prodrug, and standardized protocols for evaluating in vivo efficacy.

Data Presentation

Table 1: In Vivo Antimicrobial Efficacy of Topically Applied Clindamycin Phosphate (1%) vs. Benzoyl Peroxide (6%) against P. acnes

Treatment GroupDurationMean Log Reduction in P. acnes Counts
Clindamycin Phosphate 1% 3 DaysNot Reported
7 DaysNot Reported
14 DaysSignificant reduction (p < 0.01 vs. baseline)
Benzoyl Peroxide 6% 3 DaysSignificant reduction
7 DaysSignificant reduction
14 DaysSignificantly greater reduction than clindamycin (p < 0.01)

This data is adapted from a study comparing clindamycin phosphate to benzoyl peroxide in the treatment of acne. While not a direct comparison to clindamycin, it demonstrates the in vivo activity of the prodrug.[1]

Experimental Protocols

To conduct a direct in vivo comparison of the efficacy of clindamycin and this compound, standardized animal models of bacterial infection are necessary. Below are detailed methodologies for key experimental models.

Murine Sepsis Model

Objective: To compare the efficacy of clindamycin and this compound in reducing mortality and systemic bacterial burden in a murine model of sepsis.

Protocol:

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: A clinically relevant strain of Staphylococcus aureus or Streptococcus pneumoniae.

  • Infection: Induce sepsis via intraperitoneal injection of a lethal or sub-lethal dose of the bacterial suspension (e.g., 1 x 10⁸ CFU/mouse).

  • Treatment Groups:

    • Vehicle Control (e.g., sterile saline)

    • Clindamycin (dose to be determined based on prior studies)

    • This compound (equimolar dose to the clindamycin group)

  • Drug Administration: Administer treatments intravenously or intraperitoneally at specified time points post-infection (e.g., 1 and 12 hours).

  • Outcome Measures:

    • Survival: Monitor and record survival rates for each group over a period of 7-14 days.

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of mice from each group. Collect blood and spleen samples for bacterial enumeration via serial dilution and plating on appropriate agar.

  • Statistical Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Compare bacterial loads using t-tests or ANOVA.

Murine Skin Infection Model

Objective: To assess the efficacy of topically or systemically administered clindamycin and this compound in reducing bacterial load in a skin infection model.

Protocol:

  • Animal Model: Hairless mice or mice with a shaved dorsal area.

  • Bacterial Strain: Staphylococcus aureus (e.g., MRSA strain).

  • Infection: Create a superficial wound on the dorsal side of the mice and inoculate with a suspension of the bacterial strain.

  • Treatment Groups:

    • Vehicle Control (e.g., placebo cream or saline injection)

    • Topical/Systemic Clindamycin

    • Topical/Systemic this compound

  • Drug Administration: Apply topical formulations to the infected area or administer systemic doses at regular intervals.

  • Outcome Measures:

    • Bacterial Load: At specified time points (e.g., day 3 and day 7 post-infection), euthanize a subset of mice. Excise the infected skin tissue, homogenize, and perform serial dilutions to quantify bacterial CFU/gram of tissue.

    • Wound Healing: Monitor wound size and clinical signs of infection daily.

  • Statistical Analysis: Compare bacterial loads and wound sizes between groups using appropriate statistical tests.

Mandatory Visualization

Prodrug Activation and Mechanism of Action

Prodrug Activation and Mechanism of Action cluster_0 In Vivo Environment cluster_1 Bacterial Cell This compound This compound Clindamycin (Active) Clindamycin (Active) This compound->Clindamycin (Active) Hydrolysis 50S Ribosomal Subunit 50S Ribosomal Subunit Clindamycin (Active)->50S Ribosomal Subunit Binds to Phosphatases Phosphatases Phosphatases->this compound Protein Synthesis Protein Synthesis 50S Ribosomal Subunit->Protein Synthesis Inhibits Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition

Caption: Conversion of this compound to active clindamycin and its subsequent inhibition of bacterial protein synthesis.

Experimental Workflow for In Vivo Efficacy Comparison

Experimental Workflow: Murine Sepsis Model Animal Acclimatization Animal Acclimatization Induction of Sepsis (IP Injection) Induction of Sepsis (IP Injection) Animal Acclimatization->Induction of Sepsis (IP Injection) Bacterial Culture Preparation Bacterial Culture Preparation Bacterial Culture Preparation->Induction of Sepsis (IP Injection) Randomization into Treatment Groups Randomization into Treatment Groups Induction of Sepsis (IP Injection)->Randomization into Treatment Groups Drug Administration Drug Administration Randomization into Treatment Groups->Drug Administration Monitoring (Survival) Monitoring (Survival) Drug Administration->Monitoring (Survival) Endpoint Analysis (Bacterial Load) Endpoint Analysis (Bacterial Load) Drug Administration->Endpoint Analysis (Bacterial Load) Data Analysis Data Analysis Monitoring (Survival)->Data Analysis Endpoint Analysis (Bacterial Load)->Data Analysis

Caption: A typical workflow for comparing the in vivo efficacy of antimicrobial agents in a murine sepsis model.

Conclusion

This compound functions as a prodrug that is rapidly hydrolyzed in vivo to the active antibiotic, clindamycin.[2][3] The efficacy of the prodrug is therefore contingent upon this conversion. Clindamycin itself acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[4][5][6][7] While direct, systemic comparative efficacy data between the prodrug and the active molecule are scarce, the established mechanism of activation provides a strong rationale for the use of the phosphate ester to improve pharmaceutical properties such as solubility for parenteral administration.[2] The provided experimental protocols offer a framework for conducting rigorous in vivo comparisons to further elucidate the pharmacokinetic and pharmacodynamic relationship between this compound and clindamycin.

References

A Comparative Guide to the Pharmacokinetic Profiles of Clindamycin Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of commonly used clindamycin (B1669177) prodrugs. By presenting key experimental data and methodologies, this document aims to facilitate informed decisions in research and clinical development. Clindamycin, a lincosamide antibiotic, is often administered as a prodrug to improve its pharmaceutical properties. Understanding the in vivo performance of these prodrugs is critical for optimizing therapeutic outcomes.

Metabolic Activation of Clindamycin Prodrugs

Clindamycin is frequently utilized in its prodrug forms, such as clindamycin phosphate (B84403) and clindamycin palmitate, to enhance its clinical utility. These prodrugs are inactive compounds that undergo metabolic conversion in the body to release the active clindamycin. This biotransformation is a crucial step that influences the drug's absorption, distribution, and overall pharmacokinetic profile.

cluster_absorption Absorption & Hydrolysis cluster_metabolism Hepatic Metabolism Clindamycin_Prodrug Clindamycin Prodrug (e.g., Clindamycin Phosphate) Active_Clindamycin Active Clindamycin Clindamycin_Prodrug->Active_Clindamycin Hydrolysis (in GI tract/plasma) Metabolites Inactive Metabolites (Clindamycin sulfoxide, N-desmethylclindamycin) Active_Clindamycin->Metabolites CYP3A4/CYP3A5 Target_Site Bacterial 50S Ribosomal Subunit Active_Clindamycin->Target_Site Distribution to Target Site Excretion Excretion Metabolites->Excretion Excretion

Comparative Guide to HPLC and Other Analytical Methods for the Quantification of Clindamycin Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) assay with alternative analytical techniques for the quantification of Clindamycin (B1669177) 2,4-Diphosphate. Due to the limited availability of specific validated methods for the 2,4-diphosphate ester, this guide details a robust HPLC method for the closely related and more commonly assayed Clindamycin 2-Phosphate. It further outlines the necessary considerations for adapting this method for Clindamycin 2,4-Diphosphate and compares its performance with other analytical approaches.

High-Performance Liquid Chromatography (HPLC) Assay for Clindamycin Phosphate (B84403)

HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] A validated reversed-phase HPLC (RP-HPLC) method is the industry standard for the quantification of Clindamycin Phosphate.[1]

Experimental Protocol: Validated RP-HPLC Method for Clindamycin 2-Phosphate

This protocol is based on established and validated methods for Clindamycin 2-Phosphate and serves as a strong foundation for developing a method for the 2,4-diphosphate analog.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV detector
Column Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic elution with a mixture of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile (B52724) (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm[3]
Injection Volume 20 µL
Run Time 10 minutes

Preparation of Solutions:

  • Mobile Phase: Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water, adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter. Mix with acetonitrile in an 80:20 (v/v) ratio and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Clindamycin 2-Phosphate reference standard in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters:

The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters are summarized in the table below, based on typical data for Clindamycin 2-Phosphate assays.

Validation ParameterTypical Performance Data
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from placebo or degradation products
Considerations for Adapting the HPLC Method for this compound

While the above method is for the 2-phosphate ester, it can be adapted for the 2,4-diphosphate. Key considerations include:

  • Polarity and Retention Time: this compound is more polar than the 2-phosphate due to the additional phosphate group. This will likely result in a shorter retention time on a reversed-phase column. The mobile phase composition may need to be adjusted (e.g., by decreasing the percentage of the organic modifier, acetonitrile) to achieve adequate retention and separation from potential impurities.

  • Method Re-validation: A full method validation (linearity, accuracy, precision, specificity, LOD, LOQ) must be performed using a this compound reference standard to ensure the method is suitable for its intended purpose.

  • Peak Purity: Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the chromatographic peak corresponds to a single component and is free from co-eluting impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Curve Standards B->C D Filter Samples B->D E Inject into HPLC System D->E F Chromatographic Separation (C8 Column) E->F G UV Detection at 210 nm F->G H Generate Chromatograms G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify this compound J->K

Caption: Workflow for the quantification of this compound using HPLC.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other methods can be employed for the quantification of clindamycin and its derivatives, each with its own advantages and limitations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique than HPLC.

Experimental Protocol:

  • Instrument: A double-beam UV-Visible spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Approximately 210 nm.[5]

  • Procedure: Prepare a series of standard solutions of known concentrations and measure their absorbance. Construct a calibration curve by plotting absorbance versus concentration. Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Performance Comparison:

ParameterHPLCUV-Visible Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential for interference from other UV-absorbing compounds)
Sensitivity High (low LOD and LOQ)Moderate
Linearity Excellent over a wide rangeGood over a narrower range
Cost & Complexity HighLow
Throughput ModerateHigh
Microbiological Assay

Microbiological assays are functional assays that measure the antibiotic's potency by its effect on a susceptible microorganism.

Experimental Protocol:

  • Test Organism: A susceptible strain of Staphylococcus aureus or other suitable bacteria.

  • Method: Typically a cylinder-plate or agar (B569324) diffusion assay.

  • Procedure: A standardized suspension of the test organism is seeded into an agar medium. Standard solutions of the antibiotic and the test sample are placed in cylinders or on paper discs on the agar surface. After incubation, the diameter of the zone of inhibition is measured. The concentration of the active antibiotic in the sample is determined by comparing the zone size to a standard curve.

Performance Comparison:

ParameterHPLCMicrobiological Assay
Specificity Measures the specific chemical entityMeasures biological activity (potency)
Precision HighLower than HPLC
Time Relatively fastTime-consuming (requires incubation)
Interference Can be affected by co-eluting compoundsCan be affected by other antimicrobial substances
Information Provided ConcentrationPotency (biological effect)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for quantification.

Experimental Protocol:

  • LC System: Similar to HPLC, but coupled to a mass spectrometer.

  • Mass Spectrometer: A triple quadrupole or other tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.[6]

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Performance Comparison:

ParameterHPLCLC-MS/MS
Sensitivity HighVery High (can detect picogram levels)
Specificity HighVery High (based on mass-to-charge ratio and fragmentation)[6]
Cost & Complexity HighVery High
Matrix Effects Less proneCan be susceptible to ion suppression or enhancement
Application Routine QC, formulation developmentBioanalysis, trace level quantification, impurity identification

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC remains the most suitable method for routine quality control and formulation development, offering a good balance of specificity, sensitivity, and cost. A validated HPLC method for Clindamycin 2-Phosphate provides an excellent starting point for developing a robust assay for the 2,4-diphosphate analog.

  • UV-Visible Spectrophotometry can be a useful screening tool for preliminary analysis where high specificity is not required.

  • Microbiological assays are essential for determining the biological potency of the antibiotic, which may not always correlate directly with the concentration determined by chemical methods.

  • LC-MS/MS is the method of choice for applications requiring the highest sensitivity and specificity, such as in bioanalytical studies or for the identification and quantification of trace-level impurities.

For researchers and drug development professionals, a thorough understanding of the principles and performance characteristics of each method is crucial for selecting the most appropriate analytical strategy to ensure the quality, safety, and efficacy of clindamycin-based pharmaceutical products.

References

Comparative Stability of Clindamycin Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the chemical stability of clindamycin (B1669177) phosphate (B84403), clindamycin hydrochloride, and clindamycin palmitate hydrochloride is crucial for the development of robust and effective pharmaceutical formulations. This guide provides a comparative assessment of these active pharmaceutical ingredients under various stress conditions, supported by experimental data and detailed methodologies.

Clindamycin, a lincosamide antibiotic, is utilized in various ester forms to enhance its pharmaceutical properties. The inherent stability of these esters—clindamycin phosphate, clindamycin hydrochloride, and clindamycin palmitate hydrochloride—directly impacts their shelf-life, efficacy, and safety. Understanding their degradation profiles under forced conditions is a critical aspect of formulation development and regulatory compliance.

Quantitative Stability Analysis

Forced degradation studies are instrumental in elucidating the intrinsic stability of drug substances. The following table summarizes the degradation of different clindamycin esters under acidic, basic, and oxidative stress conditions. It is important to note that a direct comparison is challenging due to variations in the experimental conditions across different studies.

Clindamycin EsterStress Condition% DegradationReference
Clindamycin Phosphate 0.2 N HCl (1 hour)63.9%[1]
0.2 N NaOH (1 hour)65.9%[1]
Oxidative8.7%[1]
Clindamycin Palmitate HCl Acidic14.1%[2]
Basic60.8%[2]
Thermal, Photolytic, Humidity, PeroxideNo Degradation[2]

Note: The specific conditions for the acidic and basic degradation of clindamycin palmitate hydrochloride were not detailed in the available search results.

Factors Influencing Stability

Several factors have been identified as critical to the stability of clindamycin esters in various formulations:

  • pH: Clindamycin exhibits maximum stability in the pH range of 3-5. At pH values below 4, the stability of both clindamycin hydrochloride and phosphate formulations has been shown to decrease.

  • Temperature: Elevated temperatures accelerate the degradation of clindamycin esters.

  • Formulation Excipients: The choice of solvents and other excipients in a formulation can significantly impact stability. For instance, certain solvents can lead to poorer stability of both clindamycin hydrochloride and phosphate.

  • Storage Container: Studies have indicated that glass containers generally offer better stability for clindamycin formulations compared to plastic containers.

Experimental Protocols

The stability of clindamycin esters is predominantly assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. The following outlines a general experimental protocol for conducting forced degradation studies and subsequent analysis.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate degradation products and assess the stability-indicating nature of the analytical method. Typical stress conditions as per International Council for Harmonisation (ICH) guidelines include:

  • Acid Hydrolysis: Treatment with a suitable concentration of acid (e.g., 0.1 N to 1 N HCl) at room or elevated temperature for a defined period.

  • Base Hydrolysis: Treatment with a suitable concentration of base (e.g., 0.1 N to 1 N NaOH) at room or elevated temperature for a defined period.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Exposure of the solid or solution to dry heat (e.g., 60-80°C).

  • Photodegradation: Exposure of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A typical HPLC system and conditions would include:

  • Column: A reversed-phase column, such as a C18 or C8, is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode. The pH of the mobile phase is a critical parameter for achieving optimal separation.

  • Detector: UV detection is typically employed, with the wavelength set at an appropriate value for clindamycin (e.g., 210 nm).

  • Flow Rate and Injection Volume: These parameters are optimized to achieve good peak shape and resolution.

Degradation Pathways

The degradation of clindamycin and its esters involves several chemical transformations. Understanding these pathways is essential for identifying potential impurities and ensuring the safety of the drug product.

In acidic conditions (pH 0.4-4), a major degradation pathway for clindamycin is the hydrolysis of the thioglycoside linkage . This results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan.

In the pH range of 5-10, the primary degradation pathway involves the scission of the 7-(S)-Cl group of clindamycin, leading to the formation of the 7-(R)-OH analog, which is lincomycin (B1675468).

For clindamycin palmitate hydrochloride, degradation can lead to the formation of various impurities, including clindamycin palmitate sulphoxides (α- and β-isomers), lincomycin palmitate, and epiclindamycin palmitate, among others[3].

G cluster_stress Forced Degradation Stress Conditions cluster_sample Sample Preparation cluster_analysis Analysis Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base Base Base->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Heat Heat Heat->HPLC Analysis Light Light Light->HPLC Analysis Clindamycin Ester Solution Clindamycin Ester Solution Clindamycin Ester Solution->Acid Clindamycin Ester Solution->Base Clindamycin Ester Solution->Oxidation Clindamycin Ester Solution->Heat Clindamycin Ester Solution->Light Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for comparative stability analysis.

G Clindamycin Clindamycin 1-dethiomethyl-1-hydroxy clindamycin 1-dethiomethyl-1-hydroxy clindamycin Clindamycin->1-dethiomethyl-1-hydroxy clindamycin  Acidic Hydrolysis (pH 0.4-4) (Thioglycoside linkage cleavage) Lincomycin Lincomycin Clindamycin->Lincomycin  Mildly Acidic to Alkaline Hydrolysis (pH 5-10) (Scission of 7-(S)-Cl)

Caption: Major degradation pathways of clindamycin.

References

In Vitro vs. In Vivo Correlation for Clindamycin 2,4-Diphosphate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activity of Clindamycin (B1669177) 2,4-Diphosphate, a prodrug of the lincosamide antibiotic clindamycin. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the drug's mechanism of action to aid in understanding its efficacy from the laboratory bench to preclinical models.

Data Presentation: In Vitro vs. In Vivo Efficacy

Clindamycin 2,4-diphosphate is inactive in its ester form and must be hydrolyzed by phosphatases to the active clindamycin base to exert its antibacterial effect. This conversion happens both in vitro, in the presence of appropriate enzymes, and readily in vivo. The following tables summarize the comparative efficacy of clindamycin phosphate (B84403) formulations against key Gram-positive pathogens.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Clindamycin Phosphate Formulations

The in vitro activity of two intravenous formulations of clindamycin phosphate, Midocin® and Dalacin® S Injection, was assessed against various bacterial strains, including clinical isolates of Staphylococcus aureus. The MIC values, determined by the agar (B569324) dilution method, demonstrate the concentration of the drug required to inhibit the visible growth of the bacteria.

Bacterial StrainFormulationMIC (µg/mL)
Staphylococcus aureus SmithMidocin®0.1
Dalacin® S Injection0.1
Staphylococcus aureus (Clinical Isolates)Midocin®0.1 - 0.2
Dalacin® S Injection0.1 - 0.2
Streptococcus pneumoniae type IMidocin®0.05
Dalacin® S Injection0.05

Data synthesized from a comparative study on two clindamycin phosphate intravenous formulations. The study showed no marked difference in MIC values between the two formulations.[1]

Table 2: In Vivo Efficacy of Clindamycin Phosphate Formulations in a Murine Systemic Infection Model

The in vivo antimicrobial effects of Midocin® and Dalacin® S Injection were evaluated in mice systemically infected with S. aureus Smith and S. pneumoniae type I. The efficacy is presented as the dose-dependent improvement in survival rates compared to untreated control groups.

Infected PathogenFormulationAdministration RouteTreatment Dose (mg/kg)Survival Rate (%)
S. aureus SmithMidocin®Intraperitoneal1060
2080
Dalacin® S InjectionIntraperitoneal1060
2080
Untreated Control--0
S. pneumoniae type IMidocin®Intraperitoneal170
290
Dalacin® S InjectionIntraperitoneal170
290
Untreated Control--0

This data demonstrates that both formulations have equivalent antimicrobial effects in a corresponding dose-dependent manner in vivo.[1]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

This protocol outlines the standardized method for determining the MIC of clindamycin phosphate.

  • Preparation of Antibiotic Plates: A series of agar plates containing graded concentrations of clindamycin phosphate are prepared. A plate without the antibiotic serves as a positive control for bacterial growth.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing and control agar plate.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric conditions and temperatures for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

In Vivo Murine Systemic Infection Model

This protocol describes a common method for evaluating the in vivo efficacy of antibiotics.

  • Animal Model: Male mice of a specific strain (e.g., ddY) are used for the study.

  • Infection: A lethal dose of the bacterial pathogen (e.g., S. aureus Smith or S. pneumoniae type I) suspended in a suitable medium is administered to the mice, typically via intraperitoneal injection.

  • Treatment: At a specified time post-infection, different doses of the clindamycin phosphate formulations are administered to respective groups of infected mice. A control group receives a placebo.

  • Observation: The survival of the mice in each group is monitored and recorded over a set period (e.g., 7 days).

  • Efficacy Evaluation: The efficacy of the treatment is determined by comparing the survival rates of the treated groups with the untreated control group.

Mandatory Visualization

Mechanism of Action of Clindamycin

This compound is a prodrug that is converted to its active form, clindamycin, in the body. Clindamycin then inhibits bacterial protein synthesis, leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal.[2][3]

Clindamycin_Mechanism_of_Action cluster_prodrug Extracellular cluster_activation Host/Bacterial Environment cluster_bacterium Bacterial Cell This compound This compound Phosphatases Phosphatases This compound->Phosphatases Hydrolysis Clindamycin (Active) Clindamycin (Active) Phosphatases->Clindamycin (Active) 50S Ribosomal Subunit 50S Ribosomal Subunit Clindamycin (Active)->50S Ribosomal Subunit Binds to 23S rRNA Inhibition of Translocation Inhibition of Translocation 50S Ribosomal Subunit->Inhibition of Translocation Protein Synthesis Protein Synthesis Bacteriostatic/Bactericidal Effect Bacteriostatic/Bactericidal Effect Protein Synthesis->Bacteriostatic/Bactericidal Effect Inhibition of Translocation->Protein Synthesis

Caption: Mechanism of action of this compound.

Experimental Workflow: From In Vitro MIC to In Vivo Efficacy

The following diagram illustrates the logical flow of experiments to correlate the in vitro and in vivo activity of an antimicrobial agent like this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis A Bacterial Strain Selection (e.g., S. aureus, S. pneumoniae) B MIC Determination (Agar Dilution) A->B C Murine Infection Model (Systemic Infection) B->C Inform Dose Selection F Comparison of In Vitro MIC and In Vivo Protective Dose B->F D Treatment with This compound C->D E Assessment of Survival Rate D->E E->F

Caption: Experimental workflow for in vitro to in vivo correlation.

References

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